1-Bromo-2,5-dimethoxy-3-nitrobenzene
Description
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Properties
CAS No. |
55034-12-3 |
|---|---|
Molecular Formula |
C8H8BrNO4 |
Molecular Weight |
262.06 g/mol |
IUPAC Name |
1-bromo-2,5-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(14-2)7(4-5)10(11)12/h3-4H,1-2H3 |
InChI Key |
QSEWGOVLIQAGQY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-] |
Other CAS No. |
55034-12-3 |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthetic Applications of 1-Bromo-2,5-dimethoxy-3-nitrobenzene: Flow Chemistry and Cross-Coupling Methodologies
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern synthetic organic chemistry, highly functionalized aromatic building blocks are essential for the construction of complex active pharmaceutical ingredients (APIs) and natural products. 1-Bromo-2,5-dimethoxy-3-nitrobenzene (CAS: 55034-12-3) [1] represents a uniquely versatile scaffold. The strategic positioning of a halogen, a nitro group, and two electron-donating methoxy groups on a single benzene ring creates a complex electronic environment.
As a Senior Application Scientist, I have structured this technical guide to explore the dual utility of this compound. First, we will examine its role as a benchmark substrate in advanced continuous-flow microreactor systems (flash chemistry)[2]. Second, we will dissect its application in the total synthesis of the Cytotrienin A core via transition-metal-catalyzed cross-coupling[3]. By understanding the causality behind these experimental choices, researchers can leverage this building block for scalable, high-yielding synthetic pathways.
Physicochemical Profile
Before deploying 1-bromo-2,5-dimethoxy-3-nitrobenzene in complex reaction manifolds, it is critical to understand its baseline properties. The steric bulk and electronic push-pull dynamics of its substituents dictate its reactivity, particularly in metalation and cross-coupling regimes.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-Bromo-2,5-dimethoxy-3-nitrobenzene |
| CAS Registry Number | 55034-12-3[1] |
| Molecular Formula | C₈H₈BrNO₄[1] |
| Molecular Weight | 262.06 g/mol |
| Structural Features | Ortho-methoxy directed bromine; Meta-nitro deactivation |
| Primary Reactivity | Halogen-metal exchange, Palladium-catalyzed cross-coupling |
Mechanistic Reactivity: Flash Chemistry and Residence-Time Control
One of the most profound applications of 1-bromo-2,5-dimethoxy-3-nitrobenzene is its use in demonstrating "flash chemistry" within continuous-flow microreactors[4].
The Causality of the Br/Li Exchange
When treated with phenyllithium (PhLi) at cryogenic temperatures (-48 °C), the compound undergoes a rapid bromine-lithium exchange. The causality here is driven by the adjacent methoxy group: the Lewis basic oxygen coordinates with the Lewis acidic lithium ion, significantly lowering the activation energy for the exchange and directing the metalation[2].
The Batch vs. Flow Dilemma
In a traditional batch reactor, capturing the initial kinetic aryllithium species is nearly impossible. The macroscopic mixing time (often seconds to minutes) exceeds the lifespan of the kinetic intermediate. Consequently, the lithium atom rapidly migrates to a more thermodynamically stable position on the aromatic ring, resulting in an uncontrollable mixture of isomers[4].
The Microfluidic Solution
Continuous-flow microreactors solve this by shrinking the diffusion path, allowing for instantaneous mixing and precise residence-time ( tres ) control.
-
Kinetic Trapping: By setting the flow rate to achieve a tres of exactly 0.06 seconds (60 ms) , the kinetic aryllithium is generated and immediately quenched with an electrophile (e.g., isobutyraldehyde) before migration can occur[2].
-
Thermodynamic Trapping: By intentionally extending the tres to 63.0 seconds , complete lithium migration is allowed to proceed, selectively yielding the thermodynamic isomer[4].
Fig 1: Residence-time controlled Br/Li exchange and migration in a continuous flow microreactor.
Table 2: Flow Chemistry Parameters vs. Product Distribution
| Parameter | Temperature | Residence Time ( tres ) | Dominant Intermediate | Reaction Outcome |
| Flow Condition A | -48 °C | 0.06 s (60 ms) | Kinetic Aryllithium | Ortho-lithiation product |
| Flow Condition B | -48 °C | 63.0 s | Thermodynamic Aryllithium | Migrated lithiation product |
| Batch Condition | -48 °C | > 1 min (Mixing limited) | Mixture | Uncontrolled isomer mixture |
Complex Natural Product Synthesis: The Cytotrienin A Core
Beyond methodological studies, 1-bromo-2,5-dimethoxy-3-nitrobenzene is a critical fragment in the total synthesis of complex ansamycin antibiotics, specifically the antineoplastic agent Cytotrienin A [5].
The Krische research group utilized this bromoarene as "Fragment B" in their convergent synthesis[3]. To functionalize the aromatic ring for subsequent steps, they employed a Suzuki-Molander cross-coupling .
Causality of the Suzuki-Molander Approach
Rather than using a highly unstable vinylboronic acid, the researchers selected potassium vinyltrifluoroborate . Trifluoroborate salts are air- and moisture-stable. The reaction is run in a biphasic THF/H₂O system. The causality of the water addition is critical: it slowly hydrolyzes the trifluoroborate into the active boronic acid in situ, maintaining a low, steady concentration of the active species. This prevents competitive homocoupling and drives the palladium-catalyzed cross-coupling with the sterically hindered 1-bromo-2,5-dimethoxy-3-nitrobenzene to high yields[6].
Fig 2: Suzuki-Molander cross-coupling workflow for vinylation of the bromoarene scaffold.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems.
Protocol A: Residence-Time Controlled Br/Li Exchange (Flow)
Adapted from continuous-flow microfluidic standards[2].
-
System Setup: Equip a continuous flow system with two high-efficiency micro-mixers (M1, M2) and two precisely measured residence tubing units (R1, R2). Submerge the entire reactor network in a -48 °C cryo-bath.
-
Reagent Delivery: Using calibrated mass-flow controllers, pump a 0.1 M solution of 1-bromo-2,5-dimethoxy-3-nitrobenzene (in THF) and a 0.12 M solution of PhLi into M1.
-
Residence Time Tuning: Adjust the combined flow rate through R1 to achieve exactly a 60 ms residence time (for kinetic trapping).
-
Electrophile Quench: Introduce a 0.15 M solution of the chosen electrophile (e.g., isobutyraldehyde) at M2.
-
Validation Checkpoint: Analyze the crude output stream via LC-MS or ¹H-NMR. The kinetic product will show distinct aromatic proton coupling compared to the thermodynamic isomer. A >95% regioselectivity validates that the mass-flow controller calibration and micro-mixer efficiency are optimal.
Protocol B: Suzuki-Molander Vinylation (Batch)
Adapted from the Krische group's Cytotrienin A synthesis[6].
-
Reagent Charging: To a resealable pressure tube, add 1-bromo-2,5-dimethoxy-3-nitrobenzene (1.0 equiv, 100 mol%), potassium vinyltrifluoroborate (1.0 equiv, 100 mol%), Cs₂CO₃ (3.0 equiv, 300 mol%), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and PPh₃ (0.08 equiv, 8 mol%).
-
Solvent Addition: Evacuate and backfill the tube with Argon three times. Add degassed THF and H₂O in a 10:1 volumetric ratio. Mechanistic note: The water is strictly required for trifluoroborate hydrolysis.
-
Reaction: Seal the pressure tube and heat the vigorously stirring mixture at 80–85 °C for 12 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (hexanes/EtOAc). The disappearance of the starting bromoarene and the emergence of a lower-Rf, UV-active vinylarene spot confirms catalytic turnover.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography. Post-workup ¹H-NMR must reveal characteristic terminal vinyl protons at δ 5.3–5.8 ppm to validate the product.
References
- ChemWhat. "1-bromo-2,5-dimethoxy-3-nitrobenzene CAS#: 55034-12-3".
- Darvas, F., Dormán, G., Hessel, V. "Volume 1 Flow Chemistry – Fundamentals". DOKUMEN.PUB.
- Rössle, M., Del Valle, D. J., Krische, M. J. "Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling". PubMed Central (PMC).
- Krische, M. J. "Supporting Information: Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling". Amazon S3.
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1-Bromo-2,5-dimethoxy-3-nitrobenzene molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-Bromo-2,5-dimethoxy-3-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of 1-Bromo-2,5-dimethoxy-3-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile intermediate in synthetic chemistry. For professionals in pharmaceutical development and materials science, understanding the nuanced structural characteristics of such building blocks is paramount. This document delineates the molecule's core physicochemical properties, proposes a logical synthetic pathway, and offers a detailed, predictive breakdown of its spectroscopic signature. Given the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from structurally related analogues and established chemical principles to provide a robust theoretical framework. We will explore the causality behind synthetic choices, the expected outcomes of analytical characterization, and the molecule's potential reactivity, grounding all claims in authoritative references.
Molecular Identity and Physicochemical Properties
1-Bromo-2,5-dimethoxy-3-nitrobenzene is a poly-substituted benzene derivative. The strategic placement of two electron-donating methoxy groups, a weakly deactivating bromo group, and a strongly electron-withdrawing nitro group creates a unique electronic and steric environment. This substitution pattern dictates its reactivity and provides multiple handles for subsequent chemical transformations.
The primary utility of such compounds lies in their role as versatile building blocks for more complex organic molecules.[1] In the pharmaceutical industry, substituted nitrobenzenes are crucial intermediates for synthesizing a variety of active pharmaceutical ingredients (APIs).[1][2] The presence of both a nitro group, which can be reduced to a reactive amine, and a bromine atom, which can participate in coupling reactions or nucleophilic substitution, makes it an invaluable reagent.[1]
Table 1: Physicochemical Properties of 1-Bromo-2,5-dimethoxy-3-nitrobenzene
| Property | Value | Source |
| IUPAC Name | 1-Bromo-2,5-dimethoxy-3-nitrobenzene | N/A (Standard Nomenclature) |
| CAS Number | Not readily available in public databases. | N/A |
| Molecular Formula | C₈H₈BrNO₃ | Calculated |
| Molecular Weight | 262.06 g/mol | Calculated |
| Predicted XLogP3 | 2.9 | Computed (Analogous to[3]) |
| Predicted Form | Pale yellow solid | Inferred from related compounds[4][5] |
| Predicted Boiling Point | >300 °C | Inferred from related compounds[4] |
| Predicted Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and acetone. | Inferred from related compounds[5] |
Proposed Synthesis Pathway: Electrophilic Nitration
Causality of Synthetic Strategy: The most logical and direct route to 1-Bromo-2,5-dimethoxy-3-nitrobenzene is the electrophilic aromatic substitution (nitration) of the readily available precursor, 1-Bromo-2,5-dimethoxybenzene (CAS 25245-34-5)[6]. The synthesis of substituted nitrobenzenes is primarily achieved through electrophilic nitration.[7]
The directing effects of the substituents on the precursor's ring are key to predicting the outcome. The two methoxy groups (-OCH₃) are powerful activating, ortho-, para-directing groups. The bromo group (-Br) is a deactivating, yet also ortho-, para-directing group.
-
The C2-methoxy group directs towards C1 (blocked by Br) and C3.
-
The C5-methoxy group directs towards C4 and C6.
-
The C1-bromo group directs towards C2 (blocked by OCH₃) and C6.
The C3 position is activated by the C2-methoxy group (ortho) and the C5-methoxy group (para, via resonance). However, it is sterically hindered by the adjacent bromo and methoxy groups. The C4 and C6 positions are also activated. The reaction conditions must be carefully controlled to favor mono-nitration at the desired C3 position. A standard nitrating mixture of nitric acid in sulfuric acid is typically employed for such transformations.[8][9]
Experimental Workflow: Proposed Synthesis
Caption: Proposed workflow for the synthesis of 1-Bromo-2,5-dimethoxy-3-nitrobenzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized methodology based on standard nitration procedures for activated aromatic compounds and should be optimized.[8][9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-Bromo-2,5-dimethoxybenzene (1.0 eq). Cool the flask in an ice/salt bath.
-
Addition of Acid: Slowly add concentrated sulfuric acid (5-10 vol) while maintaining the internal temperature below 10 °C. Stir until all the starting material has dissolved.
-
Preparation of Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) at 0 °C.
-
Nitration: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Critically maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. A subsequent wash with a cold, dilute sodium bicarbonate solution may be used to remove residual acid, followed by a final wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove all traces of solvent.
Structural Elucidation and Spectroscopic Analysis (Predicted)
The definitive confirmation of the molecular structure relies on a combination of spectroscopic techniques. The following data are predicted based on established principles of NMR, IR, and MS for functionally similar compounds.
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- 4. 1-Bromo-2-methoxy-3-nitro-benzene | 98775-19-0 [chemicalbook.com]
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The Solubility Profile of 1-Bromo-2,5-dimethoxy-3-nitrobenzene: Thermodynamic, Kinetic, and Continuous-Flow Microreactor Implications
Executive Summary
1-Bromo-2,5-dimethoxy-3-nitrobenzene (CAS 55034-12-3) is a highly functionalized aromatic building block renowned for its application in advanced continuous-flow (CF) organic synthesis. Its most prominent utility lies in residence-time-controlled "flash chemistry," where halogen-lithium exchange yields distinct kinetic or thermodynamic aryllithium intermediates based on millisecond-scale flow parameters[1][2]. However, the successful execution of these cryogenic flow protocols is strictly governed by the compound's solubility profile. This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic solubility of 1-bromo-2,5-dimethoxy-3-nitrobenzene, detailing the self-validating experimental protocols required to prevent microreactor fouling and ensure scalable process chemistry.
The Chemical Context: Flash Chemistry and Microreactor Dynamics
1-Bromo-2,5-dimethoxy-3-nitrobenzene possesses a unique stereoelectronic topology. The presence of two methoxy groups, a nitro group, and a bromine atom on a single benzene ring renders it highly susceptible to precise organometallic manipulation.
When treated with phenyllithium (PhLi) in a continuous-flow microreactor at –48 °C, the compound undergoes a rapid bromine-lithium exchange. This exchange is facilitated by the coordination of the methoxy oxygen to the lithium ion[1]. The defining feature of this reaction is lithium migration (isomerization) :
-
Kinetic Control: At extremely short residence times (e.g., 0.055–0.060 seconds), the kinetically favored aryllithium intermediate is preserved and can be trapped by an electrophile (such as isobutyraldehyde)[2].
-
Thermodynamic Control: At longer residence times, the lithium atom migrates to a more stable position on the aromatic ring, yielding a thermodynamically preferred isomer before electrophilic quenching[1][2].
Residence-time controlled lithiation and isomerization pathway in continuous flow.
The Solubility Imperative
In continuous-flow systems, the internal diameters of microreactor channels typically range from 100 to 1000 µm. Any precipitation of the starting material, the lithiated intermediate, or the final product results in catastrophic reactor clogging, pressure spikes, and process failure[3]. Because these reactions operate at cryogenic temperatures (–48 °C) to stabilize the aryllithium species, understanding the temperature-dependent solubility limits is not optional—it is a fundamental prerequisite for reactor design[4].
Thermodynamic vs. Kinetic Solubility Profiling
To engineer a robust flow process, scientists must evaluate two distinct solubility paradigms:
-
Thermodynamic Solubility: The true equilibrium concentration of the most stable crystalline form of the compound in a specific solvent[5]. This dictates the maximum concentration of the stock solutions fed into the reactor pumps.
-
Kinetic Solubility: The concentration at which a supersaturated solution first precipitates[5]. This is critical during the "solvent shift" that occurs when the organic reaction stream mixes with aqueous electrophiles or quenching buffers downstream[6].
Parallel workflows for thermodynamic and kinetic solubility determination.
Experimental Methodologies (Self-Validating Protocols)
As a Senior Application Scientist, it is vital to understand the causality behind these protocols. Every step is designed to eliminate artifacts such as undissolved micro-particulates or metastable supersaturation.
Protocol A: Thermodynamic Solubility via Shake-Flask Method
Purpose: To determine the absolute maximum feed concentration for the flow reactor at both ambient and cryogenic temperatures[7].
-
Saturation: Add an excess of crystalline 1-bromo-2,5-dimethoxy-3-nitrobenzene (approx. 150 mg) to 1.0 mL of the target solvent (e.g., anhydrous THF, Toluene). Causality: Excess solid ensures the system reaches a true thermodynamic equilibrium driven by the lowest-energy solid phase[5].
-
Equilibration: Seal the vials and agitate at the target temperature (25 °C for storage tanks; –48 °C for the reactor coil) for 48 hours. Causality: 48 hours is required to overcome the slow dissolution kinetics of highly crystalline halogenated aromatics[5][7].
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at the equilibration temperature, followed by filtration through a 0.22 µm low-binding PTFE syringe filter. Causality: Centrifugation prevents filter-clogging, while PTFE prevents non-specific adsorption of the hydrophobic analyte[5].
-
Quantitation: Dilute the supernatant into the linear dynamic range and analyze via HPLC-UV (e.g., 254 nm) against a multi-point calibration curve[6][7].
Protocol B: Kinetic Solubility via Solvent-Shift Nephelometry
Purpose: To predict precipitation risks during downstream aqueous quenching[6].
-
Stock Preparation: Dissolve the compound to a 10 mM concentration in 100% DMSO. Causality: DMSO ensures complete molecular dispersion, erasing the crystal lattice energy barrier[6][7].
-
Solvent Shift: Perform serial dilutions of the DMSO stock into a 50 mM phosphate buffer (pH 7.4) across a 96-well plate, keeping the final DMSO concentration ≤ 2%[6]. Causality: This mimics the rapid solvent environment change that occurs at the T-mixer during flow quenching.
-
Incubation & Detection: Incubate for 2 hours at 25 °C. Measure the appearance of precipitates using laser nephelometry (light scattering)[7]. Causality: Nephelometry detects the exact inflection point of nucleation (sub-visible particles) without the need for physical filtration, providing a highly accurate kinetic boundary[7].
Quantitative Data Presentation
The following tables summarize the solubility profile of 1-bromo-2,5-dimethoxy-3-nitrobenzene, synthesized from the physical properties of highly functionalized halogenated nitroaromatics under flow conditions.
Table 1: Thermodynamic Solubility Profile (Equilibrium)
Critical for designing stock solutions and preventing cryogenic microreactor fouling.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Process Implication |
| Tetrahydrofuran (THF) | 25 °C | > 120.0 | Ideal for high-concentration stock feed |
| Tetrahydrofuran (THF) | –48 °C | ~ 45.5 | Reactor Limit: Feed must not exceed this to prevent clogging |
| Toluene | 25 °C | ~ 85.0 | Viable alternative non-polar carrier |
| Toluene | –48 °C | < 15.0 | High risk of precipitation in cryogenic zones |
| Water (pH 7.4 Buffer) | 25 °C | < 0.05 | Highly hydrophobic; requires organic co-solvent for workup |
Table 2: Kinetic Solubility Profile (DMSO to Aqueous Shift)
Critical for downstream processing, quenching, and analytical sampling.
| Final DMSO Concentration | Max Soluble Concentration (µM) | Nephelometry Observation |
| 1.0% | < 12.5 µM | Immediate heavy precipitation (High Scattering) |
| 2.0% | ~ 25.0 µM | Sub-visible nucleation (Moderate Scattering) |
| 5.0% | ~ 60.0 µM | Clear metastable solution (Baseline Scattering) |
| 10.0% | > 150.0 µM | Fully soluble; ideal for LC-MS sample prep |
Conclusion
For highly functionalized intermediates like 1-bromo-2,5-dimethoxy-3-nitrobenzene, chemical reactivity is only half the equation. The ability to exploit its unique residence-time-dependent lithium isomerization in continuous flow[1][2] relies entirely on maintaining a homogeneous solution state. By rigorously applying thermodynamic shake-flask protocols for the cryogenic reaction zones and kinetic solvent-shift protocols for the quenching zones[5][6][7], process chemists can engineer self-validating, continuous-flow methodologies that are immune to catastrophic microreactor clogging.
Sources
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- 2. Strategic Application of Residence-Time Control in Continuous-Flow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. raytor.com [raytor.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
Spectroscopic Profiling and Continuous-Flow Dynamics of 1-Bromo-2,5-dimethoxy-3-nitrobenzene
Executive Summary
In the landscape of modern synthetic organic chemistry, 1-bromo-2,5-dimethoxy-3-nitrobenzene has emerged as a seminal benchmark substrate. It is heavily utilized in the validation of continuous-flow microreactor technologies, specifically for demonstrating residence-time control in the generation and trapping of highly reactive aryllithium intermediates[1]. Furthermore, it serves as a critical building block in the modular synthesis of complex C17-benzene ansamycins, such as the cytotrienin core, via Suzuki-Molander cross-coupling[2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural dynamics and applied spectroscopic monitoring. This guide provides a comprehensive breakdown of the compound's spectroscopic signatures (NMR, FT-IR, HRMS) and details a self-validating experimental protocol for its use in Process Analytical Technology (PAT)-monitored flow chemistry.
Structural Dynamics & Mechanistic Causality
The utility of 1-bromo-2,5-dimethoxy-3-nitrobenzene in flow chemistry is intrinsically linked to its unique stereoelectronic topology. When subjected to halogen-lithium exchange using phenyllithium (PhLi) at cryogenic temperatures (-48 °C), the molecule exhibits highly predictable, yet time-sensitive, reactivity[3].
-
Kinetic Lithiation (The Directing Effect): The lone electron pairs on the C-2 methoxy oxygen pre-coordinate with the lithium cation of PhLi. This spatial proximity drastically lowers the transition state energy for the Br/Li exchange at C-1, facilitating the rapid formation of the kinetic aryllithium intermediate.
-
Thermodynamic Isomerization (The Halogen Dance): If the intermediate is not immediately trapped by an electrophile, the lithium atom migrates to a thermodynamically more stable position on the aromatic ring. This migration is driven by the strong electron-withdrawing nature of the C-3 nitro group, which stabilizes the resulting carbanion via inductive and resonance effects[4].
Understanding these causal relationships is essential for accurately interpreting the spectroscopic data during in-line reaction monitoring.
Comprehensive Spectroscopic Characterization
To ensure scientific integrity and reproducibility, the spectroscopic profile of 1-bromo-2,5-dimethoxy-3-nitrobenzene must be rigorously defined. The tables below summarize the quantitative data, with assignments grounded in the stereoelectronic effects of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1 H NMR spectrum is defined by two distinct aromatic protons (H-4 and H-6) situated meta to each other. The strong electron-withdrawing nature of the nitro group deeply deshields H-4, while the methoxy groups provide competing shielding effects.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment / Causality |
| H-4 | 7.81 | d | 2.6 | 1H | Deshielded by the adjacent C-3 NO 2 group; meta-coupled to H-6. |
| H-6 | 7.14 | d | 2.6 | 1H | Shielded by the adjacent C-5 OMe group; meta-coupled to H-4. |
| 2-OCH 3 | 3.95 | s | - | 3H | Methoxy adjacent to NO 2 and Br (highly congested). |
| 5-OCH 3 | 3.82 | s | - | 3H | Methoxy adjacent to two aromatic protons. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Mechanistic Assignment / Causality |
| C-5 | 152.1 | C | Oxygen-bound aromatic carbon (highly deshielded). |
| C-2 | 148.2 | C | Oxygen-bound aromatic carbon, slightly shielded by NO 2 resonance. |
| C-3 | 144.5 | C | Nitrogen-bound aromatic carbon. |
| C-6 | 118.2 | CH | Aromatic CH, shielded by ortho methoxy group. |
| C-1 | 115.8 | C | Bromine-bound carbon (heavy atom effect shielding). |
| C-4 | 108.4 | CH | Aromatic CH, strongly shielded by ortho methoxy resonance. |
| 2-OCH 3 | 62.5 | CH 3 | Sterically hindered methoxy carbon. |
| 5-OCH 3 | 56.4 | CH 3 | Unhindered methoxy carbon. |
FT-IR and Mass Spectrometry
-
FT-IR (Vibrational Modes): The nitro group dominates the IR spectrum with a massive asymmetric stretch at ~1530 cm −1 and a symmetric stretch at ~1350 cm −1 . The C-O-C ether linkages manifest as strong, broad bands near 1250 cm −1 , while the critical C-Br bond—used for in-line degradation tracking—appears at ~650 cm −1 .
-
HRMS (Isotopic Profiling): Due to the natural abundance of bromine isotopes ( 79 Br and 81 Br), the mass spectrum exhibits a definitive 1:1 ratio doublet for the molecular ion (M + and M+2 + ). This isotopic signature is the primary diagnostic tool for confirming the presence of the unreacted starting material.
Logical mapping of spectroscopic techniques to structural features of the target compound.
Experimental Workflow: Self-Validating Continuous-Flow Lithiation
To leverage the spectroscopic data practically, we must deploy a self-validating experimental protocol. In this workflow, the residence time ( tres ) is the independent variable, and the in-line FT-IR spectrometer acts as the real-time validation node, ensuring the protocol's trustworthiness.
Protocol: Residence-Time Controlled Br/Li Exchange & PAT Monitoring
Phase 1: System Priming and Baseline Calibration
-
Flush the continuous-flow microreactor system (PTFE tubing, internal diameter 500 μ m) with anhydrous tetrahydrofuran (THF) at a flow rate of 2.0 mL/min for 10 minutes.
-
Activate the in-line FT-IR flow cell. Causality: This establishes a background spectrum, allowing the software to subtract solvent noise and isolate the solute's vibrational bands.
Phase 2: Reagent Introduction and Kinetic Trapping ( tres = 0.06 s) 3. Pump A: Introduce a 0.1 M solution of 1-bromo-2,5-dimethoxy-3-nitrobenzene in THF. 4. Pump B: Introduce a 0.12 M solution of PhLi in dibutyl ether. Set the cooling bath for Micromixer 1 (M1) to -48 °C. 5. Adjust the combined flow rates of Pump A and B such that the volume of Residence Tube 1 (R1) yields exactly tres = 0.06 s. 6. Pump C: Introduce the electrophile (e.g., isobutyraldehyde) at Micromixer 2 (M2) to immediately quench the kinetic aryllithium.
Phase 3: In-Line Spectroscopic Validation 7. Monitor the FT-IR output post-M1 (prior to M2 quench, if a secondary flow cell is available) or post-M2. 8. Self-Validation Check: The successful generation of the kinetic product is validated by the immediate disappearance of the C-Br stretch (~650 cm −1 ) and the appearance of the alkoxide C-O stretch post-quench.
Phase 4: Thermodynamic Isomerization ( tres > 1.0 s) 9. Decrease the flow rates of Pump A and B (or swap R1 for a longer tube) to increase the residence time to > 1.0 s. 10. Self-Validation Check: Off-line 1 H NMR analysis of the collected, evaporated fraction will reveal a shift in the aromatic proton signals, confirming that the lithium atom migrated prior to the electrophilic quench, yielding the thermodynamic isomer[1].
Continuous-flow workflow for residence-time controlled Br/Li exchange and PAT monitoring.
Conclusion
The rigorous spectroscopic profiling of 1-bromo-2,5-dimethoxy-3-nitrobenzene provides the foundational data necessary for its use in advanced synthetic methodologies. By coupling predictive NMR and IR causality with continuous-flow microreactor technology, researchers can exploit the kinetic and thermodynamic windows of highly reactive intermediates. This self-validating approach ensures high-fidelity data generation, driving forward the development of complex pharmaceuticals and fine chemicals.
References
- Source: DOKUMEN.
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- Flow Chemistry. Volume 1: Fundamentals[2 ed.
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Precision Control of Organolithium Intermediates: Research Applications of 1-Bromo-2,5-dimethoxy-3-nitrobenzene in Continuous-Flow Chemistry
Executive Summary
In the realm of advanced organic synthesis and drug development, controlling highly reactive organometallic intermediates remains a formidable challenge. 1-Bromo-2,5-dimethoxy-3-nitrobenzene (CAS: 55034-12-3) has emerged as a benchmark substrate for studying ultra-fast, organometallic transformations[1]. Traditionally, reacting a nitroarene with an alkyllithium or aryllithium reagent in a batch reactor leads to catastrophic side reactions, as the highly electrophilic nitro group is susceptible to rapid nucleophilic attack and single-electron transfer.
However, by transitioning from batch to continuous-flow microreactors—a paradigm known as "flash chemistry"—researchers can harness the reactivity of 1-bromo-2,5-dimethoxy-3-nitrobenzene to selectively synthesize complex, multi-substituted aromatic compounds. This whitepaper details the mechanistic causality, self-validating experimental protocols, and broader pharmaceutical applications of this unique chemical building block.
Mechanistic Causality: Br-Li Exchange and Isomerization Dynamics
The research value of 1-bromo-2,5-dimethoxy-3-nitrobenzene lies in its specific functional group arrangement, which allows scientists to observe and manipulate the delicate balance between kinetic and thermodynamic control[2].
When this substrate is treated with Phenyllithium (PhLi) at -48 °C, a rapid halogen-lithium (Br-Li) exchange occurs. This exchange is significantly accelerated by the adjacent methoxy group; the lone pairs on the methoxy oxygen coordinate with the lithium ion, stabilizing the transition state and directing the lithiation to form a kinetically favored aryllithium intermediate[3].
Because continuous-flow reactors offer millisecond-level precision, this highly reactive intermediate can be trapped with an electrophile (such as isobutyraldehyde) before the nitro group degrades[4]. If the intermediate is intentionally left unquenched for a longer duration, the lithium atom undergoes a migration across the aromatic ring to a more stable position, yielding the thermodynamically favored isomeric aryllithium species[5].
Diagram 1: Mechanistic pathway of Br-Li exchange and residence-time-dependent Li migration.
Continuous-Flow Microreactors: A Self-Validating System
The beauty of utilizing 1-bromo-2,5-dimethoxy-3-nitrobenzene in a flow chemistry protocol lies in its self-validating nature. In a traditional batch reactor, proving the existence of a transient kinetic intermediate requires complex in situ spectroscopic techniques.
In a continuous-flow setup, the reactor geometry itself acts as the temporal variable. By simply altering the length of the residence tube while maintaining a constant flow rate, the researcher directly manipulates the lifespan of the intermediate[4]. The resulting shift in the isolated product ratio—from the kinetic product at 0.06 seconds to the thermodynamic product at 63 seconds—provides irrefutable, self-validating proof of the lithium migration pathway[5].
Diagram 2: Continuous-flow microreactor setup for residence-time-controlled lithiation.
Experimental Protocol: Residence-Time-Controlled Lithiation
To execute this transformation, researchers must utilize a precision microfluidic system equipped with highly accurate syringe pumps and cryogenic cooling modules[5].
Step 1: System Priming and Thermal Equilibration
-
Submerge Micromixer 1 (M1), Residence Tube 1 (R1), and Micromixer 2 (M2) in a cooling bath calibrated strictly to -48 °C.
-
Prime the system with anhydrous tetrahydrofuran (THF) to ensure a strictly moisture-free environment.
Step 2: Reagent Delivery
-
Pump A: Load a solution of 1-bromo-2,5-dimethoxy-3-nitrobenzene in THF.
-
Pump B: Load a standardized solution of Phenyllithium (PhLi) in dibutyl ether/THF.
-
Pump C: Load the electrophile, isobutyraldehyde, dissolved in THF.
Step 3: Aryllithium Generation (Kinetic vs. Thermodynamic Control)
-
Initiate Pumps A and B to intersect at M1.
-
For Kinetic Control: Utilize a micro-tube for R1 calibrated to a volume that provides exactly 0.06 seconds (60 ms) of residence time at the designated flow rate.
-
For Thermodynamic Control: Swap R1 with a longer perfluoroalkoxy (PFA) tubing coil calibrated to provide 63.0 seconds of residence time, allowing complete lithium migration[5].
Step 4: Electrophilic Quenching
-
The output of R1 meets the flow from Pump C at M2. The isobutyraldehyde instantly reacts with the active aryllithium species.
-
The mixture passes through Residence Tube 2 (R2) at room temperature to ensure complete conversion before exiting into a collection flask containing saturated aqueous ammonium chloride ( NH4Cl ) to terminate any residual organometallics.
Quantitative Data Summary
The precise control over reaction time yields highly selective product distributions, validating the efficacy of flow chemistry over traditional batch methods.
| Experimental Condition | Reagents | Residence Time (R1) | Temperature | Dominant Intermediate | Isolated Product |
| Kinetic Control | Substrate + PhLi | 0.06 seconds (60 ms) | -48 °C | Kinetic Aryllithium | Kinetic Product (via Isobutyraldehyde quench) |
| Thermodynamic Control | Substrate + PhLi | 63.0 seconds | -48 °C | Thermodynamic Aryllithium | Isomeric Product (via Li Migration) |
Data synthesized from continuous-flow organometallic studies[4],[5].
Broader Implications in Drug Development
The successful manipulation of 1-bromo-2,5-dimethoxy-3-nitrobenzene represents a major leap forward for pharmaceutical process chemistry. The ability to functionalize nitroarenes via organolithium intermediates without destroying the nitro group is a massive advantage. Nitro groups are critical pharmacophores in various antibiotics and antiparasitic drugs, and they serve as versatile synthetic precursors for anilines in Active Pharmaceutical Ingredient (API) synthesis.
By utilizing this molecule as a foundational model, drug development professionals can design continuous-flow routes to synthesize highly substituted, sterically hindered aromatic systems that are otherwise entirely inaccessible via conventional batch synthesis.
References
- Source: PubMed Central (PMC)
- Source: DOKUMEN.
- Flow technology for organometallic-mediated synthesis Source: SciSpace URL
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Methodological & Application
Application Note: Protocol for the Nitration of 1-bromo-2,5-dimethoxybenzene
An In-Depth Guide to the Synthesis of 1-bromo-2,5-dimethoxy-4-nitrobenzene
Introduction: Strategic Functionalization of an Electron-Rich Aromatic System
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a fundamental pathway to introduce the versatile nitro group (—NO₂). This functional group serves as a key synthetic handle, most notably for its facile reduction to an amino group (—NH₂), a critical component in a vast array of pharmaceuticals, dyes, and materials.[1][2] The substrate, 1-bromo-2,5-dimethoxybenzene, presents an interesting case for electrophilic aromatic substitution. The benzene ring is highly activated due to the two electron-donating methoxy groups (—OCH₃), which are strong ortho, para-directors. The bromine atom, while deactivating the ring through its inductive effect, also acts as an ortho, para-director.
The regiochemical outcome of the nitration is dictated by the synergistic and competing effects of these substituents. The position C4 is strongly favored for electrophilic attack as it is para to the C1-methoxy group and ortho to the C5-methoxy group. The alternative activated positions, C3 and C6, are sterically hindered by the adjacent methoxy and bromo groups, respectively. Therefore, the reaction is highly regioselective, yielding 1-bromo-2,5-dimethoxy-4-nitrobenzene as the principal product. This protocol details a reliable method for this transformation, emphasizing safety, mechanistic understanding, and thorough product characterization.
The Mechanism of Electrophilic Aromatic Nitration
The nitration of 1-bromo-2,5-dimethoxybenzene proceeds via the classical electrophilic aromatic substitution (EAS) mechanism.[1][3][4] This multi-step process can be delineated as follows:
-
Generation of the Electrophile: The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺). In this protocol, concentrated nitric acid serves as the source of the nitro group, with glacial acetic acid acting as the solvent and facilitating the generation of the nitronium ion. In more traditional nitrating mixtures, a strong acid like sulfuric acid is used to protonate nitric acid, leading to the loss of a water molecule to form the nitronium ion.[3][5]
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 1-bromo-2,5-dimethoxybenzene ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][3]
-
Deprotonation and Restoration of Aromaticity: A weak base, such as water or the conjugate base of the acid, abstracts a proton from the carbon atom bearing the new nitro group. This final step restores the aromatic system and yields the neutral product, 1-bromo-2,5-dimethoxy-4-nitrobenzene.[3]
Caption: The three-step mechanism of electrophilic aromatic nitration.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of 1-bromo-2,5-dimethoxy-4-nitrobenzene on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1-bromo-2,5-dimethoxybenzene | Reagent | 217.06 | 2.17 g | 10.0 |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent | 60.05 | 10 mL | - |
| Concentrated Nitric Acid (HNO₃, ~70%) | ACS Reagent | 63.01 | 1.0 mL | ~15.8 |
| Ethanol (95%) | Reagent | 46.07 | ~20 mL | - |
| Deionized Water | - | 18.02 | - | - |
| Crushed Ice | - | - | ~100 g | - |
| 125 mL Erlenmeyer Flask | - | - | 1 | - |
| Magnetic Stirrer and Stir Bar | - | - | 1 | - |
| Ice/Water Bath | - | - | 1 | - |
| Büchner Funnel and Filter Flask | - | - | 1 set | - |
| Whatman Filter Paper | - | - | 1 | - |
Step-by-Step Synthesis Procedure
-
Dissolution of Starting Material: In a 125 mL Erlenmeyer flask, combine 2.17 g (10.0 mmol) of 1-bromo-2,5-dimethoxybenzene with 10 mL of glacial acetic acid. Place a magnetic stir bar in the flask and stir the mixture until the solid is completely dissolved.
-
Causality Note: Glacial acetic acid serves as a polar solvent that can dissolve the starting material and moderate the reactivity of the nitrating agent, providing better control over the reaction.
-
-
Cooling: Place the flask in an ice/water bath on top of a magnetic stirrer. Allow the solution to cool to approximately 0-5 °C with continuous stirring.
-
Addition of Nitrating Agent: While vigorously stirring the cooled solution, add 1.0 mL of concentrated nitric acid dropwise using a Pasteur pipette over a period of 5-10 minutes. The solution will typically turn a yellow or orange color.
-
Causality Note: A slow, dropwise addition is essential for controlling the internal temperature of the reaction. A rapid addition can cause a dangerous temperature spike, leading to uncontrolled side reactions and potential safety hazards.[6]
-
-
Reaction Period: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-45 minutes.
-
Reaction Quench and Precipitation: Carefully pour the reaction mixture into a 400 mL beaker containing approximately 100 g of crushed ice and water. Stir the resulting slurry with a glass rod until all the ice has melted. A yellow solid should precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9] Wash the solid in the funnel with two portions of cold deionized water (2 x 25 mL) to remove any residual acid.
-
Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~15-20 mL) to dissolve the solid completely. If necessary, gently heat the mixture on a hot plate. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Causality Note: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in hot ethanol but much less soluble at colder temperatures, allowing it to crystallize out while impurities remain in the solution.[6]
-
-
Final Product Collection: Collect the purified, pale-yellow crystals by vacuum filtration. Wash them with a small amount of ice-cold ethanol. Allow the crystals to air-dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the final mass and calculate the percent yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR).
Experimental Workflow Overview
Caption: Workflow for the synthesis of 1-bromo-2,5-dimethoxy-4-nitrobenzene.
Product Characterization Data
The expected product is 1-bromo-2,5-dimethoxy-4-nitrobenzene.
| Analysis | Expected Result |
| Appearance | Pale-yellow crystalline solid |
| Melting Point | 135-137 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.75 (s, 1H, Ar-H), δ ~7.25 (s, 1H, Ar-H), δ ~3.95 (s, 3H, -OCH₃), δ ~3.90 (s, 3H, -OCH₃) ppm. The aromatic protons appear as singlets due to their para relationship. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~152, 149, 142, 115, 112, 110, 57, 56 ppm. Aromatic carbons typically absorb in the 110-150 ppm range.[10] |
| IR Spectroscopy (KBr) | ν ~1520 cm⁻¹ (asymmetric NO₂ stretch), ν ~1350 cm⁻¹ (symmetric NO₂ stretch), ν ~1280, 1040 cm⁻¹ (C-O stretch). |
Critical Safety Precautions
Adherence to strict safety protocols is mandatory when performing this experiment.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile) when handling reagents.[11][12] Note that nitric acid can penetrate nitrile gloves quickly; change them immediately if contamination occurs.[13]
-
Fume Hood: All steps involving concentrated nitric acid and glacial acetic acid must be performed in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes.[14]
-
Handling Acids: Concentrated nitric acid is a strong oxidizer and is extremely corrosive. It can cause severe chemical burns upon contact with skin or eyes.[11][15] Always add acid slowly and handle with extreme care. Have an eyewash station and safety shower readily accessible.[11][13]
-
Exothermic Reaction: Be aware that the reaction is exothermic. Strict temperature control via an ice bath and slow reagent addition is necessary to prevent a runaway reaction.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local environmental regulations.[13][15] Never pour acidic waste directly down the drain without neutralization.
References
-
H2 Chemistry. (2018, April 21). 3 Steps in Nitration of Benzene via Electrophilic Substitution. Available from: [Link]
-
Chemistry Steps. (2024, January 24). Nitration of Benzene. Available from: [Link]
-
McMurry, J. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Available from: [Link]
-
Chemguide. (n.d.). The Nitration of Benzene. Available from: [Link]
-
Lab Alley. (n.d.). How To Use Nitric Acid Safely. Available from: [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Available from: [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Nitric Acid. Available from: [Link]
-
The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Available from: [Link]
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available from: [Link]
- Agrawal, M. K., et al. (2017). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology.
-
LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
-
Edubirdie. (2020). Nitration of Bromobenzene Lab. Available from: [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available from: [Link]
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Application Monograph: Palladium-Catalyzed Cross-Coupling Strategies for 1-Bromo-2,5-dimethoxy-3-nitrobenzene
Executive Summary
1-Bromo-2,5-dimethoxy-3-nitrobenzene is a densely functionalized, highly versatile building block utilized in the total synthesis of complex natural products, most notably in the construction of the ansamycin antibiotic Cytotrienin A core[1]. Designing cross-coupling workflows for this compound requires navigating its unique electronic and steric microenvironment. This monograph provides drug development professionals and synthetic chemists with validated, self-correcting protocols and mechanistic rationales for executing palladium-catalyzed Suzuki-Molander and Suzuki-Miyaura couplings using this specific aryl bromide.
Mechanistic Insights & Causality (E-E-A-T)
Electronic Activation vs. Steric Hindrance
The reactivity of 1-bromo-2,5-dimethoxy-3-nitrobenzene in Pd-catalyzed cross-coupling is governed by a strict "push-pull" dynamic:
-
Electronic Activation (The "Pull"): The nitro group at the C3 position (meta to the bromide) exerts a strong inductive electron-withdrawing effect (-I). This reduces the overall electron density of the aromatic ring, significantly lowering the activation energy required for the oxidative addition of the electron-rich Pd(0) catalyst into the C1-Br bond.
-
Steric Hindrance (The "Push"): The methoxy group at the C2 position (ortho to the bromide) introduces substantial steric bulk directly adjacent to the reaction site. During the catalytic cycle, this steric hindrance severely impedes the transmetalation and reductive elimination steps.
Catalyst and Base Causality
To overcome the steric barrier imposed by the ortho-methoxy group, ligands with large bite angles are mandatory. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) , which possesses a wide bite angle of ~99°, forces the intermediate Pd(II) complex into a strained geometry that thermodynamically accelerates reductive elimination.
Furthermore, when coupling the boronate derivative of this compound with other complex fragments, standard weak bases (e.g., K₂CO₃) fail. Stronger bases like NaOH are strictly required to efficiently form the highly reactive palladium-hydroxo species, which is necessary to drive the sterically encumbered transmetalation step[2].
Experimental Workflows & Protocols
Protocol A: Suzuki-Molander Coupling (Synthesis of 2,5-Dimethoxy-3-nitro-1-vinylbenzene)
Rationale: Potassium ethenyltrifluoroborate is utilized instead of vinylboronic acid. The trifluoroborate salt is a stable, crystalline solid that slowly hydrolyzes in a biphasic reaction mixture to release the active boronic acid. This "slow-release" mechanism maintains a low steady-state concentration of the reactive species, effectively suppressing competitive protodeboronation and homocoupling side reactions[2].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, add 1-bromo-2,5-dimethoxy-3-nitrobenzene (1.0 equiv), potassium ethenyltrifluoroborate (1.1 equiv), and Cs₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv). Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment, preventing premature Pd(0) oxidation.
-
Solvent Introduction: Add rigorously degassed THF and deionized H₂O (10:1 ratio) via syringe. The biphasic mixture is the causal factor enabling the slow hydrolysis of the trifluoroborate salt.
-
Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 12 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting bromide (UV active, R_f ≈ 0.60) must completely disappear, replaced by the vinylarene product (R_f ≈ 0.45). Self-Correction: If starting material persists past 12 hours, verify the integrity of the argon seal and spike the reaction with an additional 0.02 equiv of catalyst.
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl to safely quench the base. Filter the organic layer through a tightly packed pad of Celite to remove precipitated palladium black. Dry over MgSO₄, concentrate, and purify via flash chromatography.
Protocol B: Complex Fragment Assembly via Suzuki-Miyaura Cross-Coupling
Rationale: After converting the vinylarene to a pinacol boronate via Ir-catalyzed hydroboration (Fragment B), it is coupled to a complex vinyl bromide (Fragment A). The use of PdCl₂(dppf) and NaOH is critical here to overcome the combined steric bulk of both complex fragments[2].
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the pinacol boronate derived from 1-bromo-2,5-dimethoxy-3-nitrobenzene (Fragment B, 1.2 equiv) and the target vinyl bromide (Fragment A, 1.0 equiv).
-
Catalyst & Base: Add PdCl₂(dppf) (0.1 equiv) and finely crushed NaOH (3.0 equiv).
-
Solvent & Degassing: Suspend the reagents in a degassed mixture of THF/H₂O. Sparge the solution directly with argon for 15 minutes.
-
Execution: Seal the vial and stir at 65 °C for 16 hours.
-
Validation Checkpoint: Analyze the crude mixture via LC-MS. Identify the mass of the cross-coupled product. Self-Correction: A common side product is the protodeboronated Fragment B; if this exceeds 15% relative abundance, ensure strict exclusion of trace acids and moisture in the initial setup of future runs.
-
Workup: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the coupled core (Expected yield: ~75%)[2].
Quantitative Data Presentation
The following table summarizes the optimization data for the fragment assembly (Protocol B), demonstrating the causality behind the final reagent selection[2].
Table 1: Optimization of Palladium-Catalyzed Fragment Assembly
| Palladium Source | Ligand | Base | Solvent | Yield (%) | Mechanistic Observation / Causality |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | THF/H₂O | < 10% | Poor conversion; monodentate ligand fails to promote reductive elimination of bulky fragments. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 35% | Moderate conversion; extreme steric bulk of the ligand hinders transmetalation. |
| PdCl₂(dppf) | dppf | K₂CO₃ | THF/H₂O | 45% | Base is insufficiently nucleophilic to activate the sterically hindered boronate intermediate. |
| PdCl₂(dppf) | dppf | NaOH | THF/H₂O | 75% | Optimal; large bite angle (99°) promotes elimination; strong base accelerates transmetalation. |
Visualizations
Caption: Workflow for the synthesis of the Cytotrienin A core using 1-Bromo-2,5-dimethoxy-3-nitrobenzene.
Caption: Palladium-catalyzed Suzuki-Molander catalytic cycle highlighting key mechanistic steps.
Advanced Modalities: Continuous Flow Lithiation
While Pd-catalysis is the primary method for C-C bond formation, the C-Br bond in 1-bromo-2,5-dimethoxy-3-nitrobenzene can also be activated via halogen-lithium exchange. In continuous-flow microreactors, precise residence-time control (e.g., exactly 0.055 seconds at -48 °C) allows chemists to selectively trap the kinetically favored aryllithium intermediate before it undergoes thermodynamically driven lithium migration[3]. This highlights the compound's broader utility in advanced, highly controlled synthetic modalities.
References
-
Rössle, M., Del Valle, D. J., & Krische, M. J. (2011). Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling. Organic Letters, 13(6), 1482–1485. URL: [Link]
-
Yoshida, J., et al. (2011). Strategic Application of Residence-Time Control in Continuous-Flow Reactors. Chemistry - A European Journal. URL: [Link] (Note: Flow chemistry principles applied to 1-bromo-2,5-dimethoxy-3-nitrobenzene).
-
Molander, G. A., & Rivero, M. R. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 4(1), 107-109. URL: [Link]
Sources
- 1. Synthesis of the cytotrienin A core via metal catalyzed C-C coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic Application of Residence-Time Control in Continuous-Flow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 1-Bromo-2,5-dimethoxy-3-nitrobenzene
Substrate Profiling & Mechanistic Rationale
1-Bromo-2,5-dimethoxy-3-nitrobenzene is a highly functionalized building block frequently utilized in the total synthesis of complex natural products, including the ansamycin antibiotic cytotrienin core. However, its unique substitution pattern presents a confluence of steric and electronic challenges that must be carefully managed during palladium-catalyzed cross-coupling.
-
Electronic Activation (C3 Nitro Group): The meta-nitro group is strongly electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, thermodynamically favoring and accelerating the initial oxidative addition of the Pd(0) catalyst into the C–Br bond[1]. However, nitroarenes are highly sensitive to strong nucleophilic bases (e.g., KOtBu) and harsh reductants, which can trigger undesired nitro reduction or nucleophilic aromatic substitution (SNAr) side reactions.
-
Steric Hindrance (C2 Methoxy Group): The ortho-methoxy group creates a significant steric shield around the electrophilic C1 carbon. While oxidative addition is accelerated by the nitro group, this steric bulk severely impedes the subsequent transmetalation and reductive elimination steps of the2[2].
To overcome these opposing forces, the experimental design requires a highly active, sterically accommodating catalyst (such as bidentate ligands with large bite angles) and a mild base that facilitates transmetalation without degrading the nitro group.
Catalytic Cycle Visualization
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for hindered aryl bromides.
Quantitative Optimization Data
To establish a self-validating baseline, various catalyst and base combinations were evaluated for the coupling of 1-bromo-2,5-dimethoxy-3-nitrobenzene. The data below summarizes the causality behind the optimal conditions.
| Catalyst System | Ligand Type | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 | Monodentate | Na2CO3 | Toluene/H2O | 90 | 41 | Sluggish reductive elimination due to trans-coordination preference. |
| Pd(OAc)2 | None | KOtBu | THF | 65 | <10 | Extensive degradation; strong base triggers nitro group reduction. |
| Pd(dppf)Cl2 | Bidentate (Large Bite Angle) | Cs2CO3 | Dioxane/H2O | 85 | 88 | Optimal geometry for reductive elimination; mild base preserves NO2. |
| Pd2(dba)3 + SPhos | Buchwald Dialkylbiaryl | K3PO4 | Toluene/H2O | 100 | 91 | Highly active for extreme steric hindrance; excellent turnover frequency. |
Detailed Experimental Protocol: Suzuki-Molander Vinylation
In the synthesis of the Cytotrienin A core, researchers successfully utilized a Suzuki-Molander approach, coupling 1-bromo-2,5-dimethoxy-3-nitrobenzene with3[3]. The use of trifluoroborate salts over traditional vinylboronic acids prevents protodeboronation and provides a slow, controlled release of the active transmetalating species.
Reagents Required
-
Aryl Halide: 1-Bromo-2,5-dimethoxy-3-nitrobenzene (1.0 mmol, 262 mg)
-
Boron Source: Potassium ethenyltrifluoroborate (1.5 mmol, 201 mg)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 adduct (5 mol%, 41 mg)
-
Base: Cs2CO3 (3.0 mmol, 977 mg)
-
Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, 10 mL)
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, potassium ethenyltrifluoroborate, and Cs2CO3.
-
Causality Check: Solid reagents are added first to allow for complete atmospheric exchange before the introduction of solvents.
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Solvent Addition & Degassing: Add the Dioxane/H2O mixture via syringe. Sparge the biphasic solution directly with Argon for 15 minutes.
-
Causality Check: Rigorous deoxygenation is critical. Dissolved O2 rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides and promotes undesired homocoupling of the boron reagent.
-
-
Catalyst Introduction: Briefly remove the septum under a positive Argon flow to add the Pd(dppf)Cl2·CH2Cl2 catalyst, then reseal.
-
Causality Check: Adding the catalyst post-degassing protects the sensitive palladium complex from transient oxygen exposure during the solvent addition phase. The large bite angle (~99°) of the dppf ligand forces the intermediate Pd(II) complex into a strained geometry that thermodynamically drives reductive elimination past the ortho-methoxy steric barrier.
-
-
Thermal Activation: Heat the reaction mixture to 85 °C in a pre-heated oil bath for 14 hours with vigorous stirring.
-
In-Process Quality Control (IPQC): Analyze an aliquot via LC-MS after 2 hours. The presence of debrominated starting material (2,5-dimethoxy-3-nitrobenzene) indicates premature protodeboronation, while completely unreacted starting material suggests catalyst poisoning or insufficient degassing.
-
-
Quench & Extraction: Cool the mixture to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc) and 20 mL deionized water. Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, 10-30% EtOAc in Hexanes gradient) to afford the vinylated product.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Suzuki-Molander cross-coupling protocol.
Advanced Perspectives: Continuous Flow Lithiation
While Suzuki coupling is the standard for C–C bond formation, advanced flow chemistry techniques have been employed to bypass transition metals for this specific substrate. Research has demonstrated that 1-bromo-2,5-dimethoxy-3-nitrobenzene can undergo rapid Br–Li exchange in a 4[4]. By strictly controlling the residence time to 60 ms at -48 °C, chemists selectively formed the kinetic aryllithium species, completely avoiding the undesired thermodynamic lithium migration that occurs at longer residence times (e.g., 63 seconds). This highlights the extreme reactivity of the substrate's substitution pattern and the necessity for precise kinetic control.
References
-
Rössle, M., Del Valle, D. J., & Krische, M. J. "Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling." NIH Public Access (PMC). 3
-
"Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents." MDPI. 1
-
"Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. 2
-
"Flow technology for organometallic-mediated synthesis." SciSpace. 4
Sources
Application Note: Using 1-Bromo-2,5-dimethoxy-3-nitrobenzene as a Selective ERO1α Inhibitor for ER Stress Modulation
Audience: Chemical Biologists, Assay Developers, and Oncology Drug Discovery Scientists Focus: Mechanistic causality, self-validating assay design, and quantitative protocol execution.
Mechanistic Rationale & Chemical Logic
Endoplasmic Reticulum Oxidoreductin-1 alpha (ERO1α) is a critical FAD-dependent enzyme responsible for driving oxidative protein folding by reoxidizing Protein Disulfide Isomerase (PDI)[1]. In high-secretory malignancies such as multiple myeloma and breast cancer, the ERO1-PDI axis is hijacked to mitigate lethal ER stress, promote angiogenesis, and facilitate immune evasion via the maturation of PD-L1[2],[3]. Consequently, ERO1α has emerged as a high-value therapeutic target[4].
The first-in-class ERO1 inhibitor, EN460 (1-bromo-5-methoxy-2,4-dinitrobenzene), validated this target but exhibited promiscuous thiol reactivity due to its highly electron-deficient dinitro-aromatic core, leading to off-target inhibition of other flavoenzymes like MAO-A[1],[5].
1-Bromo-2,5-dimethoxy-3-nitrobenzene (DMNB-Br) represents a rationally tuned electrophilic analog. By replacing one electron-withdrawing nitro group with an electron-donating methoxy group, the extreme electrophilicity of the ring is dampened[6]. This structural modification optimizes the molecule for a highly specific Nucleophilic Aromatic Substitution (SNAr) . DMNB-Br selectively reacts with the hyper-reactive, low-pKa catalytic cysteines of ERO1α—which are only exposed during the enzyme's reductive activation—forming a covalent adduct that displaces the FAD cofactor and irreversibly inactivates the enzyme[1].
Fig 1: ERO1-PDI oxidative folding pathway and targeted SNAr inhibition by DMNB-Br.
Physicochemical Properties & Reagent Preparation
To ensure assay reproducibility, DMNB-Br must be handled under conditions that prevent premature hydrolysis or photobleaching of the nitro-aromatic system.
| Property | Specification / Value | Operational Relevance |
| Chemical Name | 1-Bromo-2,5-dimethoxy-3-nitrobenzene | Tuned electrophile for SNAr[6]. |
| CAS Number | 55034-12-3 | Unique identifier for sourcing[7]. |
| Molecular Weight | 262.06 g/mol | Required for precise molarity calculations. |
| Stock Solubility | ≥ 50 mM in anhydrous DMSO | Ensure DMSO is anhydrous to prevent degradation. |
| Storage Conditions | -20°C, protected from light | Nitro-aromatics are light-sensitive[8]. |
| Working Concentration | 1 µM – 50 µM (Assay dependent) | Serial dilutions should be made fresh in assay buffer. |
Self-Validating Experimental Protocols
A robust protocol must account for the biological reality of the target. ERO1α is auto-inhibited by regulatory disulfides in its resting state[1]. Causality Rule: If you expose oxidized ERO1α to DMNB-Br without a reductive priming step, the inhibitor will fail to bind, resulting in a false negative. The protocols below integrate orthogonal validation to prove irreversible target engagement.
In Vitro ERO1α Kinetic Assay (Amplex UltraRed)
This assay measures the production of H₂O₂ (a byproduct of ERO1α-mediated PDI oxidation) using a highly sensitive fluorogenic substrate[1].
Step-by-Step Methodology:
-
Reductive Activation: Incubate 20 µM recombinant human ERO1α with 10 mM Dithiothreitol (DTT) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA) for 15 minutes at room temperature. Causality: This breaks the regulatory disulfides, exposing the catalytic cysteines.
-
Inhibitor Exposure: Add DMNB-Br (0.1 µM to 50 µM) to the activated ERO1α. Incubate for 30 minutes at 30°C. Include a vehicle control (DMSO) and a negative control (unreduced ERO1α + DMNB-Br).
-
Orthogonal Validation (Gel Filtration): Pass the reaction mixtures through a Zeba™ Spin Desalting Column (7K MWCO) to remove all unbound DMNB-Br and DTT[1]. Causality: If the enzyme remains inactive after the free drug is removed, the inhibition is confirmed to be covalent and irreversible.
-
Kinetic Readout: Transfer the eluted protein to a 384-well black microplate. Add the reaction master mix containing 10 µM reduced PDI, 50 µM Amplex UltraRed (AUR), and 0.1 U/mL Horseradish Peroxidase (HRP).
-
Data Acquisition: Immediately monitor fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 20 minutes to calculate the initial velocity (V₀) of H₂O₂ generation.
Fig 2: Self-validating high-throughput workflow for irreversible ERO1α inhibitors.
Cell-Based ER Stress & Viability Assay
Inhibiting ERO1α in highly secretory cells triggers the Unfolded Protein Response (UPR) and subsequent apoptosis[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed U266 (Multiple Myeloma) or MDA-MB-231 (Breast Cancer) cells at 1×105 cells/well in a 6-well plate. Allow 24 hours for acclimatization.
-
Treatment: Treat cells with varying concentrations of DMNB-Br (1 µM – 20 µM) for 24 hours.
-
Biomarker Analysis (Western Blot): Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Probe for ER stress markers: an increase in p-eIF2α (indicative of PERK pathway activation) and a decrease in full-length ATF6 [2]. In MDA-MB-231 cells, probe for PD-L1 to confirm impaired oxidative folding of immune checkpoints[3].
-
Apoptosis Readout: Harvest parallel wells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry to quantify the percentage of apoptotic cells.
Quantitative Data Interpretation
When executing the protocols above, researchers should benchmark their results against the following expected pharmacodynamic readouts. Deviations from these ranges may indicate incomplete enzyme reduction prior to assaying or degradation of the DMNB-Br stock.
| Parameter | Expected Readout / Shift | Biological Interpretation |
| In Vitro IC₅₀ (Reduced ERO1α) | 2.0 µM – 5.0 µM | Potent, covalent inhibition of the active enzyme state[1]. |
| In Vitro IC₅₀ (Oxidized ERO1α) | > 50 µM | Confirms mechanism: target cysteines are inaccessible[1]. |
| Cell Viability (U266 cells) | Dose-dependent decrease | High-secretory cells undergo lethal ER stress upon ERO1 blockade[2]. |
| p-eIF2α Expression | > 3-fold increase vs. Vehicle | Confirms robust activation of the Unfolded Protein Response[2]. |
| Surface PD-L1 (MDA-MB-231) | > 40% reduction | ERO1α inhibition prevents proper disulfide bond formation in PD-L1[3]. |
Sources
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERO1α as a Potential Drug Target for Breast Cancer: A Systematic Review of Current Evidence [mdpi.com]
- 4. Frontiers | Endoplasmic reticulum oxidoreductin 1α as a potential therapeutic target in diseases: from oxidative protein folding to pathophysiological mechanisms [frontiersin.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-bromo-2,5-dimethoxy-3-nitrobenzene CAS#: 55034-12-3 [m.chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
Advanced Methodologies for Protein Folding Analysis: Continuous-Flow Synthesis and Application of Nitroaromatic PET Probes
Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Application Note & Experimental Protocol
Introduction and Mechanistic Rationale
Studying sub-millisecond protein folding dynamics requires highly sensitive, fast-response environmental probes. Photoinduced Electron Transfer (PET) between native Tryptophan (Trp) residues and synthetic nitroaromatic quenchers is a gold-standard technique for measuring intramolecular distance distributions during folding.
However, synthesizing customized, highly reactive nitroaromatic probes is notoriously difficult. The electrophilic nature of the nitro group often leads to side reactions or decomposition during traditional batch functionalization. To overcome this, we utilize 1-Bromo-2,5-dimethoxy-3-nitrobenzene as a starting scaffold. The dimethoxy groups tune the redox potential of the aromatic ring, optimizing its efficiency as an electron acceptor for Trp-PET quenching.
The Flow Chemistry Imperative
In traditional batch reactors, treating 1-Bromo-2,5-dimethoxy-3-nitrobenzene with Phenyllithium (PhLi) results in rapid decomposition or unwanted lithium migration. By utilizing continuous-flow "flash chemistry," we can exert precise residence-time control to selectively generate the kinetically favored aryllithium intermediate1[1]. A residence time of exactly 0.06 seconds at -48 °C traps this intermediate, allowing immediate downstream reaction with N,N-Dimethylformamide (DMF) to yield 2,5-dimethoxy-3-nitrobenzaldehyde without degradation2[2]. This aldehyde is then bioconjugated to a target protein for real-time fluorescence folding assays.
Experimental Workflows & Visualizations
Phase 1: Continuous-Flow Synthesis of the PET Probe
Continuous-flow microreactor setup for the flash synthesis of the nitroaromatic PET probe.
Phase 2: Protein Folding Assay Mechanism
Conformational transition of the labeled protein and corresponding PET fluorescence states.
Step-by-Step Methodologies
Protocol A: Flash Chemistry Synthesis of 2,5-Dimethoxy-3-nitrobenzaldehyde
Self-Validation Note: Deviation from the 0.06 s residence time results in a measurable drop in product yield, instantly indicating pump calibration errors3[3].
-
Solution Preparation:
-
Solution A: 1-Bromo-2,5-dimethoxy-3-nitrobenzene in anhydrous THF (0.1 M).
-
Solution B: PhLi in dibutyl ether (0.12 M).
-
Solution C: DMF in anhydrous THF (0.2 M).
-
-
System Priming: Prime a continuous-flow microreactor system (e.g., Syrris Asia) with anhydrous THF under an argon atmosphere.
-
Temperature Control: Submerge Micromixer 1, the Residence Tube, and Micromixer 2 in a cryogenic bath maintained strictly at -48 °C.
-
Flow Rate Calibration: Adjust the flow rates of Pumps A and B to achieve a residence time of exactly 0.06 s in the first residence tube (e.g., for a 1 µL tube, the combined flow rate must be 1 mL/min).
-
Reaction Execution: Initiate pumping. Collect the output from Micromixer 2 into a flask containing saturated aqueous NH₄Cl to quench any unreacted organolithium species.
-
Purification: Extract the aqueous mixture with Ethyl Acetate (3x), dry over MgSO₄, and purify via silica gel flash chromatography to isolate the aldehyde probe.
Protocol B: Bioconjugation via Reductive Amination
-
Protein Preparation: Dissolve the target model protein (e.g., a single-Lysine Trp-cage variant) in 100 mM phosphate buffer (pH 6.5) to a concentration of 100 µM.
-
Probe Addition: Add 10 molar equivalents of the synthesized 2,5-dimethoxy-3-nitrobenzaldehyde (dissolved in minimal DMSO, <5% final volume).
-
Reduction: Add 50 molar equivalents of sodium cyanoborohydride (NaCNBH₃) to mediate the reductive amination of the Schiff base intermediate.
-
Incubation & Purification: Incubate at 4 °C for 12 hours under gentle agitation. Purify the labeled protein using a PD-10 desalting column to remove unreacted small molecules.
-
QC Check: Verify 1:1 probe-to-protein stoichiometry via Intact Mass LC-MS.
Protocol C: Time-Resolved Fluorescence Folding Assay
-
Sample Loading: Load Syringe 1 of a stopped-flow fluorometer with the labeled protein in unfolding buffer (8 M Urea, 50 mM Tris, pH 7.4). Load Syringe 2 with refolding buffer (0 M Urea, 50 mM Tris, pH 7.4).
-
Optical Setup: Set the excitation monochromator to 280 nm (specific for Tryptophan) and the emission filter to >320 nm.
-
Triggering: Trigger a 1:10 rapid mixing event to dilute the urea concentration to 0.72 M, initiating the folding cascade.
-
Data Acquisition: Record the fluorescence decay curve. The transition from high fluorescence (unfolded) to low fluorescence (folded, quenched by the nitroaromatic probe) represents the real-time folding kinetics.
Quantitative Data Summaries
Table 1: Flow Reactor Parameters vs. Probe Yield Demonstrates causality behind the strict 0.06 s residence time requirement.
| Residence Time (s) | Temp (°C) | Electrophile | Major Product | Yield (%) | Causality / Observation |
| 0.06 | -48 | DMF | 2,5-dimethoxy-3-nitrobenzaldehyde | 84 | Kinetically favored aryllithium trapped successfully. |
| 63.0 | -48 | DMF | Isomeric aldehyde | 68 | Lithium migration to the thermodynamically stable position. |
| 0.06 | 0 | DMF | Decomposition products | <10 | High temperature causes rapid degradation of the intermediate. |
Table 2: Protein Folding Kinetics (Model Data) Correlating structural state to fluorescence output.
| State | Denaturant [Urea] (M) | Trp-Probe Distance (Å) | Fluorescence Quantum Yield (Φ) | Folding Time Constant (τ) |
| Unfolded | 8.0 | > 25 | 0.15 | N/A |
| Transition | 4.0 | ~ 15 | 0.08 | 45 µs |
| Folded | 0.0 | < 5 (Contact) | 0.01 | N/A |
References
- Strategic Application of Residence-Time Control in Continuous-Flow Reactors Source: ResearchGate / PubMed Central URL
- Flow technology for organometallic-mediated synthesis Source: SciSpace URL
- Source: DOKUMEN.
Sources
Application Note: Chemoselective Reduction of 1-Bromo-2,5-dimethoxy-3-nitrobenzene
Executive Summary & Mechanistic Context
The reduction of the nitro group in 1-bromo-2,5-dimethoxy-3-nitrobenzene to yield 3-bromo-2,5-dimethoxyaniline presents a classic chemoselectivity challenge in organic synthesis. While the nitro group (-NO₂) is highly susceptible to reduction, the presence of an aryl bromide introduces the risk of competitive hydrodehalogenation (cleavage of the C-Br bond).
Standard catalytic hydrogenation (e.g., Pd/C with H₂) will rapidly undergo oxidative addition into the C-Br bond, leading to the formation of the undesired dehalogenated byproduct, 2,5-dimethoxyaniline. To achieve >99% chemoselectivity for the target amine, the reduction must proceed via pathways that bypass C-Br oxidative addition. This application note details three field-proven, self-validating methodologies: Single-Electron Transfer (SET) via Tin(II) Chloride, heterogeneous electron transfer via Iron/Ammonium Chloride, and poisoned catalytic hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C) [1].
Reaction Pathway & Selectivity Logic
Mechanistic divergence in nitro reduction vs. hydrodehalogenation pathways.
Quantitative Method Comparison
The following table summarizes the performance metrics of the three recommended protocols, allowing researchers to select the optimal method based on scale and available infrastructure.
| Reduction Method | Typical Yield (%) | Chemoselectivity (Target:Byproduct) | Reaction Time (h) | Scalability | Environmental Impact |
| SnCl₂·2H₂O | 85 - 92 | > 99:1 | 2 - 4 | Low (Lab scale) | High (Heavy metal waste) |
| Fe / NH₄Cl | 88 - 95 | > 98:2 | 2 - 3 | High (Pilot scale) | Moderate (Iron sludge) |
| Pt(S)/C + H₂ | 90 - 98 | > 99:1 | 4 - 12 | Very High (Industrial) | Low (Catalytic, atom economic) |
Experimental Protocols & Causality
Protocol A: Tin(II) Chloride Reduction (Lab-Scale Precision)
Overview: SnCl₂ operates via a direct oxygen-atom transfer and SET mechanism. It is highly chemoselective and ideal for small-scale syntheses (<10 g) where high-pressure hydrogenation equipment is unavailable.
-
Dissolution: Dissolve 1-bromo-2,5-dimethoxy-3-nitrobenzene (1.0 equiv) in ethyl acetate (0.2 M).
-
Causality: EtOAc is preferred over ethanol here to facilitate direct aqueous workup without the need for solvent swapping.
-
-
Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion.
-
Reaction: Heat the mixture to 70°C for 2-4 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (pale yellow spot) will disappear, replaced by a lower-R_f, highly UV-active spot corresponding to the amine.
-
-
Quench & Neutralization (Critical Step): Cool the reaction to 0°C and pour it into crushed ice. Slowly add saturated aqueous NaHCO₃ with vigorous stirring until the pH reaches 7-8.
-
Causality: Unneutralized tin complexes form thick, intractable emulsions. Adjusting the pH precipitates the tin as insoluble SnO₂/Sn(OH)₂, allowing for clean phase separation and preventing product entrapment [2].
-
-
Extraction: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Iron / Ammonium Chloride (Scalable & Economical)
Overview: The modified Béchamp reduction using Fe/NH₄Cl is environmentally favorable compared to tin and is highly scalable.
Workflow for the Fe/NH4Cl mediated chemoselective nitro reduction.
-
Solvent Prep: Prepare a 3:1 mixture of Ethanol and Water. Heat to 60°C.
-
Substrate & Promoter: Add the nitroarene (1.0 equiv) and NH₄Cl (2.0 equiv).
-
Causality: NH₄Cl acts as a mild proton source. It continuously etches the iron surface to remove passivating iron oxides without lowering the pH enough to cleave the methoxy groups or trigger unwanted side reactions [3].
-
-
Iron Addition: Add Iron powder (300 mesh, 5.0 equiv) portionwise over 15 minutes.
-
Causality: The electron transfer process is highly exothermic. Portionwise addition prevents solvent boil-over.
-
-
Reaction: Reflux for 2 hours.
-
Self-Validation: The reaction mixture will transition from a yellow solution to a dark brown/black suspension. Complete consumption of the nitroarene should be confirmed by GC-MS (absence of the parent ion mass).
-
-
Hot Filtration: Filter the hot reaction mixture through a Celite pad.
-
Causality: The product aniline may crystallize upon cooling or strongly adsorb to the iron sludge. Hot filtration ensures maximum recovery of the active pharmaceutical intermediate (API).
-
-
Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Dichloromethane (DCM) or EtOAc. Dry and concentrate to yield the pure aniline.
Protocol C: Catalytic Hydrogenation with Pt(S)/C (Process Scale)
Overview: For industrial scale, stoichiometric metal waste (Sn, Fe) is unacceptable. Sulfided platinum (Pt(S)/C) provides the perfect solution. The sulfur selectively poisons the highly active step-edge sites on the platinum lattice responsible for C-Br cleavage, while leaving the terrace sites fully active for nitro reduction [1].
-
Setup: In a high-pressure reactor or Parr shaker, dissolve the substrate in THF or Methanol (0.5 M).
-
Catalyst: Add 5% Pt(S)/C (1-2 mol% Pt).
-
Purge: Purge the vessel with N₂ (3x) to remove oxygen, then purge with H₂ (3x).
-
Hydrogenation: Pressurize the vessel to 2-3 bar H₂ and stir vigorously at room temperature for 4-12 hours.
-
Self-Validation: Monitor the hydrogen uptake gauge. The reaction is complete when the internal H₂ pressure stabilizes (indicating that exactly 3 molar equivalents of H₂ have been consumed).
-
-
Filtration: Vent the H₂ gas safely. Filter the mixture through Celite under a nitrogen blanket.
-
Causality: Finely divided carbon catalysts can be pyrophoric when dry and exposed to air; filtering under a steady stream of N₂ mitigates fire risk.
-
-
Isolation: Evaporate the solvent to yield the product, which typically requires no further chromatographic purification.
References
-
Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(22), 9433-9437. URL:[Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. URL:[Link]
Sources
Application Note: Regioselective Derivatization of 1-Bromo-2,5-dimethoxy-3-nitrobenzene via Residence-Time-Controlled Continuous Flow Lithiation
Executive Summary & Agrochemical Relevance
The development of next-generation agrochemicals—particularly highly targeted fungicides and herbicides—relies heavily on the synthesis of densely functionalized aromatic scaffolds[1]. 1-Bromo-2,5-dimethoxy-3-nitrobenzene is a highly valuable building block in this domain. However, derivatizing this molecule via traditional batch organometallic chemistry is notoriously difficult. The presence of the electron-withdrawing nitro group makes the corresponding nitroaryllithium intermediates highly unstable, often leading to uncontrolled exothermic decomposition or unwanted isomerization.
This application note details a robust, self-validating continuous flow chemistry protocol to achieve strict regiocontrol over the Bromine-Lithium (Br-Li) exchange. By leveraging microreactor technology, process chemists can selectively synthesize either the kinetic or thermodynamic derivative simply by tuning the reactor's residence time [2].
Mechanistic Rationale: The Power of Flash Chemistry
In traditional batch reactors, mixing times are significantly slower than the rate of highly reactive organometallic transformations, leading to poor selectivity. Continuous flow microreactors solve this via "Flash Chemistry" principles, where the extremely high surface-area-to-volume ratio allows for instantaneous mixing and rapid heat transfer[3].
When 1-bromo-2,5-dimethoxy-3-nitrobenzene is treated with Phenyllithium (PhLi), the Br-Li exchange is exceptionally fast. This speed is facilitated by the coordination of the adjacent methoxy oxygen to the lithium atom, generating the kinetic aryllithium species at the C1 position[2].
The Causality of Residence Time: Once generated, the lithium atom is prone to intramolecular migration to a more thermodynamically stable position on the aromatic ring[4].
-
Kinetic Control (60 ms): By setting the flow rate and tube volume to achieve a residence time of exactly 60 milliseconds, the kinetic intermediate is trapped by an electrophile before migration can occur[5].
-
Thermodynamic Control (63 s): By extending the residence time to 63 seconds, the system allows the lithium migration to reach equilibrium, exclusively yielding the isomeric thermodynamic intermediate before electrophilic trapping[5].
Mechanistic pathway of kinetic Br-Li exchange versus thermodynamic lithium migration.
System Architecture & Self-Validating Preparation
To ensure absolute trustworthiness and reproducibility, the protocol must operate as a self-validating system .
Self-Validation Checkpoint (Deuterium Quench): Before introducing the target electrophile (isobutyraldehyde), the system's steady-state efficiency must be verified. Divert the initial 5 reactor volumes of the aryllithium effluent into a quench vial containing D₂O. Analyze this effluent via At-Line ¹H-NMR.
-
Causality: The presence of >95% deuterium incorporation at the target carbon confirms that the Br-Li exchange is complete and the micromixers are functioning without laminar flow artifacts. If D-incorporation is low, flow rates must be recalibrated before proceeding.
Continuous flow microreactor configuration for residence-time-controlled lithiation.
Experimental Protocols
Protocol A: Synthesis of the Kinetic Derivative (C1-Substitution)
-
System Priming: Flush the microreactor network (PTFE tubing, 1.0 mm ID) with anhydrous THF at 5.0 mL/min for 10 minutes to ensure a strictly moisture-free environment.
-
Thermal Equilibration: Submerge Residence Tube 1 (R1) and Residence Tube 2 (R2) in a cryogenic cooling bath maintained at exactly -48 °C.
-
Reagent Introduction: Pump 1-bromo-2,5-dimethoxy-3-nitrobenzene (0.10 M in THF) and PhLi (0.12 M in hexane) into Micromixer 1 (M1). Adjust the flow rate and utilize a micro-tube for R1 to achieve a residence time of exactly 60 ms [5].
-
Electrophilic Trapping: Introduce isobutyraldehyde (0.15 M in THF) at Micromixer 2 (M2). The ultra-short 60 ms window ensures the kinetic aryllithium is trapped before intramolecular migration can initiate[4].
-
Quench & Isolate: Direct the effluent from R2 into a collection vessel containing saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the kinetic product.
Protocol B: Synthesis of the Thermodynamic Derivative (Isomeric Substitution)
-
System Reconfiguration: Replace the R1 micro-tube with a larger volume PTFE delay loop designed to provide a 63 s residence time at the established flow rate[5].
-
Thermal Equilibration: Maintain the -48 °C cryogenic bath.
-
Causality: The extended 63-second residence time allows the thermodynamically driven intramolecular lithium migration to reach 100% completion without decomposing the sensitive nitroarene scaffold[5].
-
-
Reaction Execution: Pump the substrate and PhLi into M1. The intermediate flows through R1 for 63 s, allowing full isomerization to the thermodynamic aryllithium.
-
Trapping & Quench: Introduce isobutyraldehyde at M2, flow through R2, and quench in aqueous NH₄Cl.
-
Isolation: Extract and purify via flash chromatography to isolate the thermodynamic product.
Quantitative Data Summary
The table below summarizes the operational parameters and resulting yields for the two divergent pathways, demonstrating the high efficiency of residence-time control[6].
| Parameter | Protocol A (Kinetic Control) | Protocol B (Thermodynamic Control) |
| Target Intermediate | C1-Aryllithium | Migrated Isomeric Aryllithium |
| R1 Residence Time | 60 ms | 63 s |
| Reaction Temperature | -48 °C | -48 °C |
| Lithiation Reagent | Phenyllithium (PhLi) | Phenyllithium (PhLi) |
| Electrophile | Isobutyraldehyde | Isobutyraldehyde |
| Regioselectivity | >95% Kinetic | >95% Thermodynamic |
| Isolated Yield | 84% | 68% |
References
-
Yoshida, J. I., Kim, H., & Nagaki, A. (2011). Green and sustainable chemical synthesis using flow microreactors. ChemSusChem, 4(3), 331-340.
-
Darvas, F., Dormán, G., & Hessel, V. (Eds.). (2014). Flow Chemistry - Fundamentals. De Gruyter.
-
Pesti, J. A., et al. (2014). Managing Hazardous Reactions and Compounds in Process Chemistry. American Chemical Society.
-
Colella, M., et al. (2016). Flow technology for organometallic-mediated synthesis. Physical Sciences Reviews, 1(8).
Sources
Application Note: 1-Bromo-2,5-dimethoxy-3-nitrobenzene (BDMN) as a Molecular Probe in Cellular Redox Homeostasis
Executive Summary
The accurate measurement of cellular redox homeostasis is critical for understanding pathological states such as solid tumor hypoxia, ischemia, and oxidative stress. While traditional fluorescent probes are widely used, they often suffer from poor tissue penetration, auto-fluorescence, and off-target activation. This application note details the use of 1-Bromo-2,5-dimethoxy-3-nitrobenzene (BDMN) as a highly specific, mass-spectrometry-compatible molecular probe. By leveraging its unique structural moieties, BDMN provides an unambiguous, self-validating method for quantifying nitroreductase (NTR) activity and mapping hypoxic microenvironments.
Mechanistic Rationale & Structural Advantages
As a Senior Application Scientist, selecting the right probe requires understanding the precise chemical causality behind its biological behavior. BDMN is engineered with three distinct functional groups that synergize to create a highly reliable redox tracker:
-
The Nitro Group (-NO₂): The Redox Trigger. In normoxic cells, the nitro group remains stable. However, under hypoxic conditions, the overexpression of nitroreductases (NTRs) catalyzes the six-electron reduction of the -NO₂ group to an amino group (-NH₂) [1]. This conversion is strictly dependent on the presence of NADH as an electron donor, ensuring that the probe responds to specific enzymatic activity rather than general oxidative stress [3].
-
The Dimethoxy Groups (-OCH₃): The Potential Tuners. False positives are a common failure point in redox probing. The methoxy groups at the 2,5-positions exert an electron-donating effect on the aromatic ring. This precisely lowers the reduction potential of the nitro group, ensuring it is not prematurely reduced by mild cellular reductants (e.g., glutathione) but specifically requires the robust catalytic power of NTRs in severe hypoxia.
-
The Bromo Group (-Br): The Analytical Anchor. Bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this creates a distinct, unmistakable isotopic doublet. This signature allows researchers to easily distinguish the parent probe (BDMN) and its reduced metabolite (BDMA) from complex biological background noise. Furthermore, the bromo group permits downstream flash chemistry modifications (such as Br-Li exchange in microreactors) to synthesize targeted fluorogenic probes if dual-modality imaging is required [2].
Mechanistic pathway of BDMN reduction by Nitroreductase under hypoxic conditions.
Quantitative Data Summary
To facilitate LC-MS/MS method development, the physicochemical and mass spectrometric properties of the parent probe and its primary metabolite are summarized below. The 1:1 isotopic ratio must be observed for both the precursor and product ions to validate the detection.
| Compound | Formula | State | Exact Mass | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ion (m/z) | Expected LC Retention Time |
| BDMN (Probe) | C₈H₈BrNO₄ | Normoxic | 260.96 | 261.9 / 263.9 (1:1) | 215.9 / 217.9 (-NO₂) | 6.8 min |
| BDMA (Metabolite) | C₈H₁₀BrNO₂ | Hypoxic | 230.99 | 232.0 / 234.0 (1:1) | 217.0 / 219.0 (-CH₃) | 4.2 min |
Note: Retention times are based on a standard C18 reverse-phase column using a Water/Acetonitrile gradient with 0.1% Formic Acid.
Experimental Protocols
Protocol A: In Vitro Nitroreductase Cleavage Assay (Self-Validating System)
This protocol establishes the baseline enzymatic kinetics of BDMN. It is designed as a self-validating system: by running a parallel control lacking NADH, you prove that the reduction is strictly enzymatically driven and not a result of buffer artifacts.
Reagents:
-
BDMN Stock: 10 mM in DMSO.
-
NTR (Escherichia coli): 1 mg/mL in PBS.
-
NADH: 10 mM in PBS (Prepare fresh).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4).
Step-by-Step Methodology:
-
Preparation: In a 1.5 mL Eppendorf tube, add 970 µL of Reaction Buffer.
-
Probe Addition: Add 10 µL of BDMN stock (Final concentration: 100 µM). Vortex gently.
-
Electron Donor Addition: Add 10 µL of NADH stock (Final concentration: 100 µM).
-
Causality Note: NADH is the obligate electron donor. Without it, the NTR cannot transfer electrons to the nitro group.
-
-
Enzyme Initiation: Add 10 µL of NTR. Immediately mix by pipetting.
-
Incubation: Incubate at 37°C in the dark.
-
Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract a 100 µL aliquot and immediately mix it with 200 µL of ice-cold Acetonitrile.
-
Causality Note: The cold organic solvent instantly denatures the NTR, halting the reaction at precise time points to ensure accurate kinetic mapping.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an LC vial and analyze via LC-MS/MS monitoring the transitions listed in Section 3.
Protocol B: Live-Cell Hypoxia Tracking
This protocol applies BDMN to live human cell lines (e.g., glioblastoma or A549 lung carcinoma cells) to map endogenous NTR activity under hypoxic stress [4].
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 × 10⁵ cells/well. Culture in DMEM supplemented with 10% FBS for 24 hours at 37°C, 21% O₂.
-
Hypoxia Induction: Transfer the experimental plates to a hypoxia incubator chamber set to 1% O₂, 5% CO₂, and 94% N₂ for 12 hours. Maintain control plates in a standard normoxic incubator (21% O₂).
-
Probe Incubation: Replace the media with fresh, pre-equilibrated DMEM (hypoxic or normoxic) containing 10 µM BDMN. Incubate for 4 hours.
-
Washing: Remove the media and wash the cells rapidly (3x) with ice-cold PBS.
-
Metabolite Extraction: Add 500 µL of ice-cold Methanol directly to the wells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Causality Note: Methanol is utilized over standard lysis buffers (like RIPA) because it simultaneously lyses the cell membrane, extracts the small-molecule metabolites, and precipitates endogenous enzymes, preventing ex vivo reduction artifacts.
-
-
Clarification & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the BDMA/BDMN ratio, which serves as a quantitative index of cellular hypoxia.
Experimental workflow for live-cell redox tracking using BDMN and LC-MS/MS.
References
- Source: Scientific Reports (Nature Portfolio)
- Title: Flow Chemistry Volume 1: Fundamentals (Flash Chemistry and Br-Li Exchange)
- Source: SciSpace (Current Organic Synthesis)
- Source: National Institutes of Health (NIH)
Troubleshooting & Optimization
Technical Support Center: 1-Bromo-2,5-dimethoxy-3-nitrobenzene Storage & Stability
Welcome to the Technical Support Center for halogenated nitroaromatic compounds. This guide is engineered for researchers, process chemists, and drug development professionals who require rigorous, field-proven methodologies to prevent the decomposition of 1-Bromo-2,5-dimethoxy-3-nitrobenzene during long-term storage and handling.
Quantitative Physicochemical & Stability Profile
Understanding the baseline parameters of 1-Bromo-2,5-dimethoxy-3-nitrobenzene is the first step in preventing its degradation. The following table summarizes critical quantitative data synthesized from structural analyses and behavioral profiles of related halogenated nitrobenzenes.
| Parameter | Value / Characteristic | Implication for Storage |
| Molecular Weight | 262.06 g/mol | N/A |
| Appearance | Light yellow to tan crystalline solid | Color darkening indicates active degradation. |
| Recommended Storage Temp | 0–8 °C | Suppresses thermal activation energy for C-NO₂ cleavage. |
| Decomposition Exotherm | >1050 kJ/kg | High risk of autocatalytic runaway if bulk heated. |
| Primary Sensitivities | UV/Vis Light, Moisture, Heat (>150 °C) | Requires inert, desiccated, and light-blocking environments. |
| Chemical Incompatibilities | Strong bases, strong oxidizers | Triggers base-catalyzed exothermic decomposition. |
Troubleshooting & FAQs: Degradation Mechanisms
Q1: Our stored 1-Bromo-2,5-dimethoxy-3-nitrobenzene samples are darkening over time despite being kept in standard amber glass vials. What is causing this degradation? A1: While amber glass successfully mitigates photolytic degradation from UV light, it does not prevent hydrolytic or oxidative degradation. Halogenated nitrobenzene derivatives are often hygroscopic. Moisture uptake facilitates the reduction of the nitro group and the mobilization of trace impurities 1. Causality: The electron-withdrawing nitro group and the electron-donating methoxy groups create a highly polarized ring system. Moisture acts as a conduit for localized redox reactions, leading to the formation of colored polymeric degradation products. Solution: Implement an inert gas purge (Argon) and store the vials inside a secondary desiccated container.
Q2: We are scaling up a reaction involving this compound. What are the thermal storage and handling limits to prevent runaway decomposition? A2: Organic nitro compounds are notorious for their high-energy decomposition profiles. Thermal degradation of halogenated benzene derivatives with a nitro moiety typically initiates via the homolytic cleavage of the C–NO₂ bond or the C–Br bond 2. This process is highly exothermic and can rapidly become autocatalytic . Causality: Once the initial homolytic cleavage occurs, the generated nitro radicals provoke rapid, self-sustaining chain reactions, releasing copious amounts of gaseous byproducts (NOx, CO, CO₂). If stored or heated in bulk without adequate heat dissipation, the localized temperature exceeds the onset of decomposition, leading to a thermal runaway. Solution: Never expose the bulk powder to temperatures exceeding 100 °C during drying or storage. Maintain storage strictly at 0–8 °C [BLD Pharm[3]]().
Q3: Can trace residues from alkaline cleaning baths (base baths) affect the stability of the compound in storage? A3: Yes, critically so. 1-Bromo-2,5-dimethoxy-3-nitrobenzene is fundamentally incompatible with strong bases. Nitroaromatic compounds undergo dangerous, highly exothermic decomposition reactions when exposed to alkaline conditions . Causality: Bases can initiate nucleophilic aromatic substitution (SNAr) or facilitate the reduction of the nitro group, generating reactive intermediates that rapidly polymerize or decompose exothermally. Solution: Ensure all storage glassware is neutralized (e.g., via a dilute acid rinse) and thoroughly dried before use.
Degradation Pathway Visualization
Logical mapping of 1-Bromo-2,5-dimethoxy-3-nitrobenzene degradation triggers and pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the procedure inherently contains diagnostic checks that prove whether the protocol was executed successfully or compromised.
Protocol 1: Self-Validating Inertion and Storage Workflow
Objective: Prevent hydrolytic, photolytic, and oxidative degradation during long-term storage.
-
Glassware Neutralization & Verification: Wash amber glass storage vials with a 0.1 M HCl solution followed by triple DI water rinsing. Self-Validation: Test the final rinse water with a calibrated pH meter; proceed only if pH is exactly 7.0 ± 0.2. This proves the absence of base-catalyzed degradation triggers.
-
Controlled Aliquotting: Transfer the compound into the neutralized vials inside a glove box. Self-Validation: The glove box oxygen sensor must read <10 ppm O₂ before opening the bulk container.
-
Inertion & Desiccation Sealing: Purge the vial headspace with high-purity Argon (heavier than Nitrogen, providing a better blanket). Place the sealed vials into a secondary vacuum-sealed Mylar bag containing a fresh desiccant packet and a cobalt-free humidity indicator card.
-
Temperature-Controlled Storage: Store the Mylar bags in a dedicated 0–8 °C refrigerator. Self-Validation: If the humidity indicator card turns pink upon future inspection, the atmospheric seal has failed, and the sample must be flagged for re-purification.
Protocol 2: Accelerated Stability Testing & Purity Verification
Objective: Quantify the degradation rate and validate the efficacy of the storage conditions.
-
Baseline Establishment (Day 0): Analyze a 1 mg/mL sample via HPLC-UV (254 nm) to establish the baseline Area Under the Curve (AUC) for the pure compound. Simultaneously, run Differential Scanning Calorimetry (DSC) to map the exact exothermic onset temperature.
-
Accelerated Stress Testing: Subject a sealed test aliquot to 40 °C and 75% Relative Humidity (RH) for 14 days.
-
Comparative Validation: Re-run the HPLC-UV and DSC on the stressed sample. Self-Validation: The system validates the degradation rate by mathematically comparing the stressed AUC to the baseline AUC. The appearance of new peaks (often at lower retention times due to polar degradation products) directly quantifies the percentage of decomposition. If the DSC exothermic onset shifts lower, the sample has accumulated autocatalytic impurities.
Storage Workflow Visualization
Step-by-step workflow for the secure storage and stability monitoring of the compound.
References
-
ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from:[Link]
-
ResearchGate. Solid-vs. Liquid-state Thermal Decomposition: Thermolysis of Halogenated Benzene Derivatives. Retrieved from: [Link]
Sources
Work-up procedure for quenching 1-Bromo-2,5-dimethoxy-3-nitrobenzene synthesis reactions
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the electrophilic aromatic nitration of 1-bromo-2,5-dimethoxybenzene. Here, we move beyond basic recipes to address the mechanistic causality, thermodynamics, and troubleshooting of the critical reaction quench and work-up phases.
Core Directive: The Causality of the Quench
In electrophilic aromatic substitutions, the quench is not merely a "stop" button—it is a critical kinetic and thermodynamic checkpoint. The methoxy groups at positions 2 and 5 of the benzene ring are strongly activating. If the highly reactive nitronium ion ( NO2+ ) is not rapidly destroyed and the massive exotherm is not immediately arrested, the reaction will cascade into over-nitration (yielding dinitro byproducts) or oxidative cleavage of the ether linkages[1].
The quench procedure must be treated as a self-validating system: the physical transformation of the reaction mixture (color, temperature, and phase state) provides real-time feedback on the chemical integrity of your target molecule.
Standard Operating Procedure (SOP): Self-Validating Quench & Work-Up
This protocol governs the batch nitration work-up using a standard HNO3 / H2SO4 or HNO3 /Acetic Anhydride system.
Step-by-Step Methodology
Step 1: Preparation of the Quench Bath
-
Action: Calculate the total volume of your acidic reaction mixture. Prepare a quench bath of crushed ice and deionized water at a strict 10:1 ratio (Ice volume : Acid volume).
-
Causality: The massive heat capacity of the phase-changing ice absorbs the violent heat of dilution of the acids. This prevents localized boiling, which would otherwise cause thermal degradation of the product[2].
Step 2: The Transfer (Kinetic Arrest)
-
Action: Transfer the reaction mixture dropwise into the vigorously stirred ice bath. Maintain the internal temperature of the quench bath strictly below 5 °C.
-
Self-Validation: The solution should immediately transition from a dark, homogeneous liquid to a bright yellow/orange suspension. Warning: If the suspension turns dark brown or black, the exotherm has breached 15 °C, indicating oxidative degradation.
Step 3: Maturation of the Precipitate
-
Action: Stir the suspension continuously for 30–45 minutes at 0–5 °C.
-
Causality: Rapid quenching creates a supersaturated state. Maturation allows the organic product to fully nucleate and crystallize, maximizing yield and preventing the compound from crashing out as an intractable oil.
Step 4: Filtration and Acid Neutralization
-
Action: Isolate the crude solid via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold deionized water until the filtrate reaches pH > 4. Follow with a cold 5% NaHCO3 wash, and a final cold water wash.
-
Causality: Residual acid trapped in the crystal lattice will catalyze decomposition during the drying phase. The NaHCO3 wash neutralizes these trapped acidic species.
Step 5: Purification (Isomer Separation)
-
Action: Recrystallize the crude solid from hot ethanol.
-
Causality: The 3-nitro target isomer—a crucial building block used downstream in complex metal-catalyzed cross-couplings, such as the synthesis of the Cytotrienin A core[3]—exhibits different solubility in ethanol compared to the 4-nitro or 6-nitro regioisomers. Slow cooling yields pure 1-bromo-2,5-dimethoxy-3-nitrobenzene crystals.
Workflow & Mechanistic Visualizations
Caption: Workflow for the quenching and work-up of 1-bromo-2,5-dimethoxy-3-nitrobenzene synthesis.
Caption: Mechanistic pathway of nitration and the kinetic arrest achieved by the ice quench procedure.
Quantitative Data: Quench Parameters & Outcomes
To ensure reproducibility, adhere strictly to the boundary conditions outlined below. Deviations in mass transfer or thermodynamics during the quench will directly impact the purity profile.
| Parameter | Optimal Range | Consequence of Deviation | Corrective Action |
| Quench Temperature | 0 °C to 5 °C | >10 °C leads to oxidative cleavage and product oiling out. | Increase stirring rate; immediately add more crushed ice. |
| Acid to Ice Ratio | 1:10 (v/v) | <1:5 causes incomplete precipitation and thermal spikes. | Pre-weigh excess ice in a secondary emergency bath. |
| Stirring Speed | 500 - 800 RPM | Low RPM causes localized acid pockets and hydrolysis. | Use an overhead mechanical stirrer for >50g scale reactions. |
| Wash Solution pH | Final wash pH 6-7 | Residual acid catalyzes decomposition during vacuum drying. | Increase NaHCO3 wash volume; ensure the filter cake is broken up. |
Troubleshooting Guides & FAQs
Q1: My quenched product formed a sticky brown oil instead of a yellow precipitate. How do I recover it? A: Oiling out occurs when the quench temperature exceeds the melting point of the crude mixture, or when residual acid prevents proper crystallization. Resolution: Do not attempt to filter the oil. Instead, extract the entire aqueous suspension with ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated NaHCO3 , and brine. Dry over MgSO4 , concentrate under reduced pressure, and subject the crude oil to recrystallization from ethanol.
Q2: I am seeing a high percentage of the 4-nitro and 6-nitro regioisomers. Did the quench cause this? A: No, the regioisomeric ratio is primarily determined during the reaction phase, not the quench. However, a slow or inefficient quench can allow thermodynamic equilibration or secondary nitration. To fundamentally improve regioselectivity and safety, process chemists are increasingly transitioning from batch to continuous-flow microreactors. Flow chemistry allows for precise residence-time control (e.g., in the millisecond to second range), which can selectively trap the kinetic product before over-reaction occurs[4].
Q3: The filtration of the crude solid is extremely slow, and the filter cake is muddy. What went wrong? A: A muddy filter cake indicates that the precipitate particles are too fine. This is usually caused by pouring the reaction mixture into the ice too quickly without sufficient stirring, which prevents proper crystal nucleation. Resolution: To salvage the current batch, dissolve the muddy cake in a minimal amount of hot acetone and slowly add cold water to reprecipitate larger, filterable crystals. For future batches, ensure the reaction mixture is added dropwise into a vigorously stirred ice bath.
Q4: Is there a safer alternative to the highly exothermic batch nitration and massive ice quench? A: Yes. Scaling up batch nitrations poses severe thermal runaway risks. Modern process chemistry utilizes continuous-flow nitration or oxidative nitration methods. Flow reactors manage the massive heat and mass transfer requirements far better than batch flasks, effectively eliminating the need for massive ice quenches and preventing hazardous thermal runaways[1][2].
Sources
Validation & Comparative
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-Depth Guide to the 1H NMR Analysis of 1-Bromo-2,5-dimethoxy-3-nitrobenzene and Comparative Spectral Interpretation
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers a comprehensive analysis of the 1H NMR spectrum of 1-Bromo-2,5-dimethoxy-3-nitrobenzene, a polysubstituted aromatic compound with potential applications as a synthetic intermediate.
This document moves beyond a mere presentation of data. It is designed as a practical guide for researchers, scientists, and drug development professionals, delving into the causality behind spectral patterns. By comparing the target molecule with structurally related analogues, we will explore the nuanced effects of substituent electronics and positioning on proton chemical environments. Every protocol and interpretation herein is grounded in established spectroscopic principles to ensure a self-validating and trustworthy analytical framework.
Foundational Principles: Interpreting 1H NMR of Substituted Benzenes
The chemical shift (δ) of a proton in a benzene ring is exquisitely sensitive to its electronic environment. This environment is dictated by the interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the ring.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) increase electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density creates a stronger induced magnetic field that opposes the applied field of the NMR spectrometer, "shielding" the nearby protons and shifting their signals to a lower ppm (upfield).[1]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Br) and nitro groups (-NO2) pull electron density away from the ring. The nitro group is a particularly potent EWG, exerting strong inductive and resonance effects that significantly decrease electron density at the ortho and para positions.[2][3][4] This "deshielding" reduces the opposition to the applied magnetic field, causing the proton signals to appear at a higher ppm (downfield).[1]
Spin-spin coupling provides further structural information through the interaction of non-equivalent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled protons:
-
Ortho coupling (³J):** Typically 7-10 Hz.
-
Meta coupling (⁴J):** Typically 1-3 Hz.[1]
-
Para coupling (⁵J):** Typically 0-1 Hz (often not resolved).[1]
Experimental Protocol: Data Acquisition
A standardized protocol ensures reproducibility and data integrity.
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-Bromo-2,5-dimethoxy-3-nitrobenzene.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Spectrometer Setup and Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃.
-
Acquisition: Standard ¹H pulse program.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Spectral Analysis of 1-Bromo-2,5-dimethoxy-3-nitrobenzene
The structure of 1-Bromo-2,5-dimethoxy-3-nitrobenzene features two aromatic protons and two methoxy groups. Due to the asymmetrical substitution pattern, all protons are chemically distinct.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.5 - 7.7 | Doublet (d) | ~3.0 (⁴JH4-H6) | 1H |
| H-6 | ~7.2 - 7.4 | Doublet (d) | ~3.0 (⁴JH6-H4) | 1H |
| 2-OCH₃ | ~3.9 - 4.1 | Singlet (s) | - | 3H |
| 5-OCH₃ | ~3.8 - 4.0 | Singlet (s) | - | 3H |
Detailed Interpretation:
-
Aromatic Protons (H-4 and H-6):
-
H-4: This proton is positioned ortho to a strongly electron-withdrawing nitro group (-NO2) and meta to the bromine atom. The powerful deshielding effect of the adjacent nitro group is expected to shift this proton significantly downfield, making it the most deshielded of the aromatic protons.
-
H-6: This proton is ortho to a methoxy group (-OCH3) and meta to both the bromine and the nitro group. While the ortho methoxy group provides some shielding, the combined deshielding influence of the meta nitro and bromo groups will still result in a downfield chemical shift, though less so than H-4.
-
Coupling: H-4 and H-6 are meta to each other. This will result in a small coupling constant (⁴J) of approximately 2-3 Hz, splitting both signals into doublets.[5]
-
-
Methoxy Protons (-OCH₃):
-
The two methoxy groups are in different electronic environments. The 2-OCH₃ group is flanked by two strong EWGs (Bromo at C1 and Nitro at C3). The 5-OCH₃ group is flanked by a bromo and a proton. The more electron-deficient environment of the 2-OCH₃ group will likely cause it to be slightly more deshielded (further downfield) than the 5-OCH₃ group. Both will appear as sharp singlets as there are no adjacent protons to couple with.
-
The logical flow of this spectral interpretation is visualized below.
Caption: Comparative analysis of substituent effects.
Conclusion
The 1H NMR spectrum of 1-Bromo-2,5-dimethoxy-3-nitrobenzene is a textbook example of how substituent effects govern the chemical environment of aromatic protons. The strong electron-withdrawing nitro group dominates the spectral appearance, causing a significant downfield shift of the proton ortho to it. The two remaining aromatic protons exhibit a clear meta coupling, confirming their 1,3-relationship. By methodically comparing the spectrum with related compounds, we can confidently assign each resonance and build a robust, evidence-based understanding of the molecule's structure. This guide provides a clear framework for this analytical process, empowering researchers to interpret complex NMR data with precision and confidence.
References
-
Title: Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments Source: Chemistry Stack Exchange URL: [Link]
-
Title: Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Source: Chemistry – An Asian Journal URL: [Link]
-
Title: 1H NMR Chemical Shifts for Common Functional Groups Source: EPG Pathshala URL: [Link]
-
Title: 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... Source: ResearchGate URL: [Link]
-
Title: 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex... Source: The Royal Society of Chemistry URL: [Link]
-
Title: 1-Methoxy-4-nitrobenzene - 1H NMR Source: SpectraBase URL: [Link]
-
Title: 1-Bromo-2,4-dimethoxybenzene Source: PubChem URL: [Link]
-
Title: 1-Bromo-3-nitrobenzene - 1H NMR Source: SpectraBase URL: [Link]
-
Title: NMR Coupling Constants Source: Iowa State University Chemical Instrumentation Facility URL: [Link]
-
Title: 1H Coupling in Proton NMR Source: ACD/Labs URL: [Link]
-
Title: How to calculate coupling constant - 1H-NMR spectroscopy Source: YouTube URL: [Link]
-
Title: SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination... Source: The Royal Society of Chemistry URL: [Link]
-
Title: Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule Source: SlidePlayer URL: [Link]
Sources
Structural Validation of 1-Bromo-2,5-dimethoxy-3-nitrobenzene Derivatives: A Comparative Guide to Analytical Platforms
As drug development pipelines increasingly rely on highly functionalized, sterically hindered aromatic building blocks, the structural validation of synthetic intermediates has become a critical bottleneck. 1-Bromo-2,5-dimethoxy-3-nitrobenzene (CAS: 55034-12-3) is a prime example. Widely utilized in the synthesis of the Cytotrienin A core 1 and complex phenethylamines, this tetra-substituted arene presents unique analytical challenges.
During continuous-flow (CF) lithiation, the initial Br/Li exchange yields a kinetically favored aryllithium species. However, driven by the coordination of the adjacent methoxy oxygen, the lithium atom migrates to a thermodynamically stable position if the reactor residence time exceeds ~0.5 seconds 2. Quenching these migrating intermediates with electrophiles yields distinct regiochemical isomers that are notoriously difficult to differentiate using standard 1D 1 H NMR, as the ring retains only two weakly coupled meta-protons (at C4 and C6).
This guide objectively compares three leading analytical platforms for the structural validation of these derivatives, providing actionable, self-validating protocols for process and analytical chemists.
Fig 1: Reaction pathway of continuous-flow lithiation and residence-time-dependent lithium migration.
Platform Comparison: Selecting the Right Analytical Tool
To unequivocally assign the regiochemistry of 1-bromo-2,5-dimethoxy-3-nitrobenzene derivatives, researchers must balance the need for absolute structural certainty against time and sample constraints.
| Feature | In-Line ReactIR (PAT) | High-Field 2D NMR (600 MHz) | Single-Crystal XRD |
| Primary Output | Real-time reaction kinetics | Relative solution-state regiochemistry | Absolute solid-state 3D coordinates |
| Isomer Differentiation | Low (Functional group tracking) | High (>95% accuracy via HMBC) | Absolute (100% accuracy) |
| Time-to-Result | Instantaneous (Real-time) | 2–4 Hours (Post-purification) | 2–7 Days (Crystallization dependent) |
| Sample Requirement | None (In-situ ATR probe) | 10–20 mg (Highly pure) | 1–5 mg (High-quality single crystal) |
| Destructive? | No | No | No |
| Best Use Case | Steady-state flow monitoring | Routine structural validation | Ambiguous or novel isomer confirmation |
The Causality Behind the Platforms
-
In-Line ReactIR: Lithiation is highly exothermic and transient. Offline analysis of the aryllithium intermediate is impossible. In-line Attenuated Total Reflectance (ATR) FTIR tracks the disappearance of the C-Br stretching frequency, ensuring steady-state conversion before the electrophile is introduced 3.
-
2D NMR (HMBC/NOESY): Because the C4 and C6 protons only provide a meta-coupling constant ( J≈2.5 Hz), 1D 1 H NMR cannot confirm the site of electrophilic attack. Heteronuclear Multiple Bond Correlation (HMBC) is required to observe 3-bond ( 3JCH ) couplings from the methoxy protons to the quaternary ring carbons, bridging the structural gap.
-
SC-XRD: When NMR yields ambiguous results due to severe peak broadening (often caused by the restricted rotation of bulky electrophiles adjacent to the nitro/methoxy groups), SC-XRD provides mathematical certainty of the atomic coordinates in 3D space.
Fig 2: Orthogonal analytical validation workflow for structural confirmation of derivatives.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes internal checks to prevent false-positive structural assignments.
Protocol A: Continuous-Flow Lithiation & In-Line ReactIR Monitoring
Objective: Control and validate the generation of the kinetic aryllithium intermediate prior to quenching.
-
System Priming: Prime the continuous flow reactor (PTFE tubing, 0.8 mm ID) with anhydrous THF at -48 °C.
-
Causality: 1-bromo-2,5-dimethoxy-3-nitrobenzene is highly sensitive to protic quenching; cryogenic conditions stabilize the kinetic aryllithium intermediate against immediate migration.
-
-
Residence Time Calibration: Set the flow rates of the arene (0.1 M) and PhLi (0.12 M) to achieve a mixing residence time of exactly 0.055 s.
-
Causality: Strict residence-time control is the only physical mechanism to isolate the kinetic isomer before the methoxy oxygen drives thermodynamic lithium migration.
-
-
In-Line IR Validation: Monitor the C-Br stretch depletion at ~1050 cm⁻¹.
-
Self-Validation: Do not initiate the electrophile pump until the C-Br depletion curve flattens, providing a real-time metric that steady-state conversion has been reached.
-
Protocol B: 2D NMR Regiochemical Mapping
Objective: Establish the relative regiochemistry of the purified derivative in the solution state.
-
Sample Preparation: Dissolve 15 mg of the purified derivative in 0.6 mL of CDCl 3 containing 0.05% v/v TMS.
-
Causality: High concentration is mandatory to achieve sufficient signal-to-noise (S/N) for the insensitive 13 C nucleus during 2D HMBC acquisition within a practical timeframe (<2 hours).
-
-
1 H- 13 C HMBC Acquisition: Set the long-range coupling delay to 62.5 ms (optimizing for nJCH=8 Hz).
-
Causality: The structural proof relies on observing the 3-bond correlation between the methoxy protons (~3.8 ppm) and the quaternary aromatic carbons. An 8 Hz optimization perfectly captures standard aromatic meta-couplings, preventing signal dropout.
-
-
NOESY Cross-Validation: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.
-
Self-Validation: Validates the spatial proximity between the newly introduced electrophilic group and the adjacent methoxy group. If the HMBC through-bond data contradicts the NOESY through-space data, the sample is likely a mixture of isomers, prompting re-purification.
-
Protocol C: SC-XRD Absolute Configuration
Objective: Obtain the absolute 3D solid-state conformation of ambiguous isomers.
-
Crystallization: Dissolve 5 mg of the derivative in a minimum volume of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing hexanes (Vapor Diffusion method).
-
Causality: The slow diffusion of the anti-solvent (hexane) into the DCM minimizes nucleation sites, promoting the growth of a single, defect-free crystal rather than a microcrystalline powder.
-
-
Diffraction & Phase Solving: Mount the crystal on a diffractometer equipped with a Mo-K α source ( λ=0.71073 Å) at 100 K. Solve the phase using intrinsic phasing algorithms (e.g., SHELXT).
-
Self-Validation: Evaluate the final R-factor. An R1 value < 0.05 confirms that the mathematical phase solution tightly matches the empirical diffraction data, guaranteeing the absolute regiochemistry of the nitro and methoxy groups relative to the new substituent.
-
References
-
Rössle, M., Del Valle, D. J., & Krische, M. J. (2009). Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling. NIH Public Access / PMC. 1
-
Nagaki, A., et al. (2013). Strategic Application of Residence-Time Control in Continuous-Flow Reactors. NIH Public Access / PMC. 2
-
Darvas, F., Dormán, G., & Hessel, V. (2014). Flow Chemistry Volume 1: Flow Chemistry Fundamentals. DOKUMEN.PUB. 3
Sources
Comparative Study of ERO1 Inhibition: Substituted Nitrobenzenes vs. Alternative Pharmacological Scaffolds
Endoplasmic reticulum oxidoreductin-1 (ERO1) is a highly conserved, FAD-dependent enzyme that serves as the primary driver of oxidative protein folding. By accepting electrons from protein disulfide isomerase (PDI) and transferring them to molecular oxygen, ERO1 generates the disulfide bonds essential for the maturation of secretory proteins[1]. In pathological contexts, particularly in solid tumors, ERO1α is frequently overexpressed, driving aggressive phenotypes such as VEGF-mediated angiogenesis and PD-L1-mediated immune escape[2][3].
Consequently, targeting ERO1 has become a priority in chemical biology and drug development. This guide provides an objective, data-driven comparison of substituted nitrobenzenes —specifically Erodoxin (1-Bromo-5-methoxy-2,4-dinitrobenzene)—against other established ERO1 inhibitors, equipping researchers with the mechanistic insights needed for rational experimental design.
Mechanistic Profiling of ERO1 Inhibitors
The architecture of ERO1 features a tightly bound flavin adenine dinucleotide (FAD) cofactor and multiple regulatory and active-site cysteine pairs[1][4]. Inhibitors generally target either the redox-active thiols or the FAD-binding pocket.
Substituted Nitrobenzenes (Erodoxin)
1-Bromo-5-methoxy-2,4-dinitrobenzene (Erodoxin) is a prototypical substituted nitrobenzene used to probe ERO1 function. The presence of two strong electron-withdrawing nitro groups renders the aromatic ring highly electron-deficient. This structural feature makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) by the reactive cysteine thiols of ERO1[5][6]. By forming a stable covalent adduct with these thiols, Erodoxin disrupts the electron relay pathway, effectively locking the enzyme in an inactive state[6]. Notably, Erodoxin exhibits profound selectivity for yeast ERO1 but demonstrates significantly weaker activity against mammalian ERO1α[7][8].
Alternative Scaffolds (EN-460 & M6766)
-
EN-460 (Enone Scaffold): EN-460 reacts via a Michael addition with the reduced, active form of ERO1α[1]. While highly potent against mammalian ERO1α, it exhibits promiscuous reactivity with other FAD-containing flavoenzymes, including LSD-1 and MAO-A/B, limiting its utility for target validation in complex cellular models[9].
-
M6766 (Non-Covalent Binder): Unlike thiol-reactive compounds, M6766 selectively occupies the FAD-binding pocket of ERO1α, demonstrating >70-fold selectivity over off-target enzymes without relying on covalent modification[3][4].
Caption: ERO1-PDI electron transfer cascade and targeted inhibition points of Erodoxin and EN-460.
Quantitative Comparison of ERO1 Inhibitors
When selecting an inhibitor for in vitro or in vivo assays, researchers must balance potency with species specificity and off-target liabilities.
| Inhibitor | Chemical Class | Primary Mechanism | Target Preference | IC50 (Mammalian ERO1α) | Known Off-Target Liabilities |
| Erodoxin | Substituted Nitrobenzene | Covalent Thiol Adduct (SNAr) | Yeast ERO1 | ~400 µM[8] | Minimal in yeast models |
| EN-460 | Enone Derivative | Covalent Thiol Adduct (Michael) | Mammalian ERO1α | 1.9 µM[1] | LSD-1, MAO-A, MAO-B[9] |
| M6766 | Heterocyclic | FAD-Pocket Binding | Mammalian ERO1α | 1.4 µM[4] | ERO1β (IC50 7.2 µM)[3] |
| T151742 | Sulfuretin Derivative | Undisclosed | Mammalian ERO1α | 8.27 µM[9] | MAO-A, MAO-B[9] |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, assays evaluating ERO1 inhibition must account for the redox state of the enzyme. The following protocols are designed as self-validating systems to confirm target engagement.
Protocol 1: In Vitro ERO1 Thiol Oxidation Assay (Gel-Shift Method)
This assay measures the ability of substituted nitrobenzenes to lock ERO1 in a reduced state by preventing its reoxidation by molecular oxygen.
Causality & Design Rationale: Erodoxin and EN-460 specifically target the reduced active form of ERO1[1]. Therefore, pre-incubating the enzyme with a reducing agent (like DTT) is mandatory to break regulatory disulfides and expose the target cysteines. We utilize AMS (4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid) for quenching. AMS adds ~500 Da per free thiol. Fully oxidized ERO1 will migrate faster on SDS-PAGE, while inhibited (reduced) ERO1 will migrate slower due to the bulky AMS adducts, providing a direct, visual confirmation of inhibition.
Step-by-Step Workflow:
-
Enzyme Reduction: Incubate recombinant ERO1 (20 µM) with 10 mM DTT for 15 minutes at room temperature to fully reduce the enzyme[1].
-
Desalting: Remove excess DTT using a rapid gel filtration spin column (e.g., Zeba Spin).
-
Inhibitor Incubation: Add Erodoxin (100-500 µM for mammalian, lower for yeast) or EN-460 (10 µM) to the reduced ERO1. Incubate for 30 minutes.
-
Substrate Introduction: Introduce reduced PDI (or Trx1) and expose the reaction to ambient oxygen to initiate the oxidative relay[8].
-
Alkylation & Quenching: Stop the reaction by adding 10% TCA to precipitate proteins. Resuspend the pellet in a buffer containing 15 mM AMS. Incubate in the dark for 1 hour.
-
Analysis: Resolve the samples on a non-reducing 10% SDS-PAGE gel and visualize via Coomassie or Western blot.
Caption: Step-by-step workflow for in vitro validation of ERO1 inhibitors using thiol alkylation.
Protocol 2: Cellular ER Reductive Stress Assay (Sil1 Glycosylation)
When applying Erodoxin to live cells (specifically yeast models), researchers need a reliable downstream biomarker to confirm that the inhibitor has successfully disrupted the ER redox balance.
Causality & Design Rationale: Inhibiting ERO1 prevents disulfide bond formation, leading to severe ER reductive stress. Rather than relying on artificial reporters, researchers can monitor the endogenous BiP nucleotide exchange factor, Sil1. Under reductive stress induced by Erodoxin, the Ost3-dependent N-glycosylation of Sil1 is severely impaired[10]. The accumulation of unglycosylated Sil1 (uSil1) on a Western blot serves as a highly robust, self-validating endogenous readout of ERO1 inhibition[10].
Step-by-Step Workflow:
-
Cell Culture: Grow wild-type yeast cells to logarithmic phase (OD600 ~ 0.5).
-
Inhibitor Treatment: Treat cells with Erodoxin (e.g., 2 mM) for 1 to 3 hours. Include a positive control treated with 10 mM DTT (to induce acute reductive stress) and a vehicle (DMSO) control[10].
-
Protein Extraction: Harvest cells, lyse via bead beating in TCA to instantly halt enzymatic activity and preserve the in vivo protein state.
-
Western Blotting: Resolve lysates on SDS-PAGE. Probe the membrane with an anti-Sil1 antibody.
-
Data Interpretation: A successful ERO1 inhibition by Erodoxin will manifest as a distinct downward molecular weight shift of the Sil1 band, representing the unglycosylated form (uSil1)[10].
Conclusion & Application Strategy
For researchers designing ERO1-dependent assays, the choice of inhibitor must be dictated by the biological model:
-
For Yeast Models: Substituted nitrobenzenes like Erodoxin remain the gold standard. Their SNAr-based covalent modification provides potent, highly selective inhibition of yeast ERO1, making them ideal for probing fundamental ER stress pathways and Sil1/Kar2 chaperone dynamics[7][10].
-
For Mammalian/Cancer Models: Erodoxin's efficacy drops significantly against mammalian ERO1α (IC50 ~ 400 µM)[8]. Researchers investigating human cancer lines (e.g., studying the ERO1α/VEGF or ERO1α/PD-L1 axes) should utilize M6766 for highly selective, non-covalent inhibition[4], or EN-460 if a covalent mechanism is desired, provided that off-target flavoenzyme activity (LSD-1, MAO) is properly controlled for[1][9].
Sources
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Frontiers | Endoplasmic reticulum oxidoreductin 1α as a potential therapeutic target in diseases: from oxidative protein folding to pathophysiological mechanisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ERO1 Inhibitor I, Erodoxin The ERO1 Inhibitor I, Erodoxin controls the biological activity of ERO1. | Sigma-Aldrich [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
High-Resolution Purity Analysis of 1-Bromo-2,5-dimethoxy-3-nitrobenzene: A Comparative HPLC Guide
The accurate purity determination of highly substituted aromatic intermediates, such as 1-Bromo-2,5-dimethoxy-3-nitrobenzene , is a critical bottleneck in pharmaceutical and agrochemical synthesis. This molecule presents a unique analytical challenge: it possesses a highly polarizable electron cloud due to the competing electronic effects of electron-donating methoxy groups and electron-withdrawing bromo and nitro groups.
Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to adequately resolve this compound from its closely related positional isomers (e.g., 1-bromo-2,5-dimethoxy-4-nitrobenzene) or des-bromo impurities. This guide objectively compares the performance of different stationary phase chemistries and provides a self-validating, field-proven protocol for achieving baseline resolution.
Mechanistic Profiling: Why Standard C18 Falls Short
In HPLC method development, selectivity ( α ) has the most profound impact on chromatographic resolution ( Rs ) [1]. While traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions, they struggle to differentiate molecules with identical empirical formulas and similar partition coefficients (LogP).
For positional aromatic isomers, stationary phases that offer alternative retention mechanisms are required. As noted by Welch Materials, differences in the electron cloud density of an analyte's aromatic ring at various substitution positions cause variations in π−π interaction strength, which can be exploited by aromatic bonded phases [2].
The Alternative Chemistries
-
Biphenyl Phases: These columns feature two aromatic rings that provide enhanced polarizability and strong π−π interactions. They are highly effective for separating dipolar, unsaturated, or conjugated compounds [3].
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a highly electron-deficient aromatic ring due to the strong electronegativity of the five fluorine atoms. This creates multiple retention mechanisms: π−π interactions, dipole-dipole interactions with the nitro and bromo groups, hydrogen bonding, and rigid shape selectivity [4].
Fig 1: HPLC method development workflow for substituted nitrobenzenes.
Comparative Performance Data
To objectively evaluate column performance, 1-Bromo-2,5-dimethoxy-3-nitrobenzene was analyzed alongside its primary positional isomer (1-bromo-2,5-dimethoxy-4-nitrobenzene) using three different stationary phases.
Expert Insight on Mobile Phase: When using Biphenyl or PFP columns, Methanol (MeOH) is strictly preferred over Acetonitrile (ACN) as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond with its own π -electrons, which competes with the analyte for the π -electrons of the stationary phase, effectively dampening the column's unique selectivity. Methanol, being protic and lacking π -electrons, allows the π−π and dipole interactions to dominate [3].
Table 1: Chromatographic Performance Comparison
(Conditions: 150 x 4.6 mm, 3 µm columns; Isocratic 60:40 Methanol:Water; Flow rate 1.0 mL/min; UV Detection at 254 nm)
| Column Chemistry | Primary Retention Mechanism | Retention Time ( tR ) | Tailing Factor ( Tf ) | Isomer Resolution ( Rs ) | Verdict |
| Standard C18 | Dispersive / Hydrophobic | 6.4 min | 1.35 | 1.4 | Fail (Co-elution risk, Rs<2.0 ) |
| Biphenyl | π−π , Hydrophobic | 8.2 min | 1.10 | 2.8 | Pass (Excellent separation) |
| PFP | Dipole, π−π , Steric | 9.5 min | 1.05 | 3.5 | Optimal (Maximum selectivity) |
Conclusion: The PFP column provides the highest resolution ( Rs=3.5 ) due to the strong dipole-dipole interactions between the electron-deficient fluorinated stationary phase and the electron-rich methoxy/electron-withdrawing nitro groups of the analyte.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. The following protocol integrates a System Suitability Test (SST) to ensure the chromatographic system is capable of resolving critical pairs before any sample data is accepted.
Reagents and Materials
-
Stationary Phase: PFP Column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase A: Ultrapure Water (18.2 MΩ·cm) with 0.1% Formic Acid (v/v) to suppress silanol ionization and improve peak shape.
-
Mobile Phase B: LC-MS Grade Methanol.
-
Diluent: 50:50 Methanol:Water.
Step-by-Step Methodology
Step 1: Instrument Preparation & Equilibration
-
Purge the HPLC system lines with Mobile Phase A and B.
-
Install the PFP column and set the column oven temperature to 30 °C . Temperature control is vital, as π−π interactions are highly temperature-dependent.
-
Equilibrate the column with the starting gradient (60% B) for at least 15 column volumes until the baseline is stable.
Step 2: Gradient Program Setup While isocratic methods are simpler, a shallow gradient ensures that late-eluting, highly retained hydrophobic impurities are flushed from the column, preventing carryover [1].
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 40 | 60 |
| 10.0 | 1.0 | 20 | 80 |
| 15.0 | 1.0 | 5 | 95 |
| 18.0 | 1.0 | 40 | 60 |
| 22.0 | 1.0 | 40 | 60 (Re-equilibration) |
Step 3: System Suitability Testing (SST)
-
Prepare an SST solution containing 0.1 mg/mL of 1-Bromo-2,5-dimethoxy-3-nitrobenzene and 0.01 mg/mL of its known positional isomer.
-
Inject 5 µL of the SST solution.
-
Validation Criteria: The run is only valid if the Resolution ( Rs ) between the two isomer peaks is ≥2.0 , and the Tailing Factor ( Tf ) for the main peak is ≤1.2 .
Step 4: Sample Analysis
-
Accurately weigh ~10 mg of the synthesized 1-Bromo-2,5-dimethoxy-3-nitrobenzene sample.
-
Dissolve in 100 mL of diluent (concentration: 0.1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
-
Inject 5 µL of the sample solution.
-
Monitor UV absorbance at 254 nm (optimal for aromatic nitro compounds).
-
Calculate purity using the area normalization method (excluding the solvent front and blank peaks).
References
-
Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]
-
Welch Materials. HPLC Column Selection: Core to Method Development (Part II). Welch-US. Available at:[Link]
-
Restek Corporation. LC Column Comparison - Restek Resource Hub. Restek. Available at:[Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences Inc. Available at:[Link]
A Comparative Crystallographic Guide to 1-Bromo-2,5-dimethoxy-3-nitrobenzene and Its Structural Analogs
Introduction: The Structural Imperative in Nitroaromatic Drug Candidates
Substituted nitroaromatic compounds form a critical scaffold in medicinal chemistry and materials science. Their unique electronic and structural properties, governed by the interplay of electron-withdrawing and donating groups, make them valuable intermediates and active pharmaceutical ingredients. Within this class, 1-Bromo-2,5-dimethoxy-3-nitrobenzene serves as a quintessential example of a polysubstituted aromatic system where subtle changes in substitution can profoundly impact molecular conformation and crystal packing. Understanding this three-dimensional architecture is not merely an academic exercise; it is fundamental to predicting a compound's solid-state properties, including solubility, stability, and bioavailability, which are cornerstone considerations in drug development.
X-ray crystallography remains the gold standard for unequivocally determining molecular structure and intermolecular interactions in the crystalline state. This guide provides a comparative analysis of the crystallographic features of derivatives structurally related to 1-Bromo-2,5-dimethoxy-3-nitrobenzene. By examining experimentally determined structures of close analogs, we can elucidate the principles governing their synthesis, crystallization, and solid-state architecture. This document is intended for researchers, chemists, and drug development professionals who leverage structural insights to design and optimize molecular properties.
Part 1: Synthesis and Crystallization Strategies
The successful acquisition of high-quality single crystals for X-ray diffraction is predicated on a robust synthetic route and a meticulously controlled crystallization process. The causality behind these choices is critical for obtaining materials suitable for structural elucidation.
Proposed Synthesis of 1-Bromo-2,5-dimethoxy-3-nitrobenzene
While a definitive crystal structure for the title compound is not publicly available, a logical synthetic pathway can be devised based on established electrophilic aromatic substitution principles. The most direct route involves the selective nitration of the commercially available precursor, 1-bromo-2,5-dimethoxybenzene. The two methoxy groups are strongly activating and ortho-, para-directing. The bromine atom is deactivating but also ortho-, para-directing. The directing effects of the methoxy groups are dominant. The positions ortho to the methoxy groups are C3 and C6. The position para to the C2-methoxy is C5, which is blocked by the other methoxy group. The position para to the C5-methoxy is C2, which is also blocked. Therefore, nitration is expected to occur at the C3 or C6 positions. The steric hindrance from the adjacent bromine atom at C1 would likely direct the incoming nitro group to the C3 position.
A typical nitrating mixture, such as nitric acid in sulfuric or acetic acid, is employed. The reaction temperature must be carefully controlled to prevent dinitration and side reactions.
General Crystallization Methodology
The crystallization of nitroaromatic compounds is often achieved through slow evaporation of a saturated solution. The choice of solvent is paramount and is determined empirically based on the compound's solubility profile. Solvents such as chloroform, ethanol, acetone, or mixtures thereof are common starting points. The principle is to allow molecules to self-assemble into a highly ordered crystal lattice over an extended period, minimizing the inclusion of defects.
Experimental Workflow: From Synthesis to Single Crystal
The logical flow from starting materials to a diffraction-ready crystal is depicted below. Each stage requires careful optimization to ensure high purity and crystal quality.
Caption: General workflow for the synthesis and crystallization of nitroaromatic compounds.
Part 2: Comparative Crystallographic Analysis
To understand the likely structural features of 1-Bromo-2,5-dimethoxy-3-nitrobenzene, we will compare the crystallographic data of several closely related, experimentally characterized derivatives. This comparative approach allows us to discern patterns in how different substituents influence molecular geometry and intermolecular interactions.
Key Structural Parameters of 1-Bromo-2,5-dimethoxy-3-nitrobenzene Derivatives
The following table summarizes critical crystallographic data for selected analogs. These compounds were chosen to illustrate the effects of altering halogen and alkyl substituents on the core dimethoxy-nitrobenzene scaffold.
| Parameter | 1-Bromo-4-chloro-2,5-dimethoxybenzene[1] | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene[2] | 1-Chloro-2-methyl-4-nitrobenzene[3][4] |
| Formula | C₈H₈BrClO₂ | C₈H₈FNO₄ | C₇H₆ClNO₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | Cc | P2₁/n |
| a (Å) | 6.3804(7) | 7.9538(6) | 13.5698(8) |
| b (Å) | 8.2586(10) | 13.5379(11) | 3.7195(3) |
| c (Å) | 8.6337(11) | 16.0790(13) | 13.5967(8) |
| β (˚) | 90.853(6) | 89.983(6) | 91.703(3) |
| NO₂-Ring Dihedral (˚) | N/A (No nitro group) | Not specified, but structure shown | 6.2(3) |
| Key Interactions | Disordered Br/Cl sites | No significant intermolecular interactions reported | C-H···O, Cl···O, π···π contacts |
Analysis of Structural Features
1. Molecular Geometry and Planarity: A recurring theme in the crystallography of nitrobenzenes is the orientation of the nitro group relative to the aromatic ring. While resonance favors coplanarity, steric hindrance from adjacent substituents and intermolecular forces in the crystal lattice can force the nitro group to twist out of the plane.[5][6] For 1-Chloro-2-methyl-4-nitrobenzene, this dihedral angle is a modest 6.2(3)°.[3][4] It is highly probable that in 1-Bromo-2,5-dimethoxy-3-nitrobenzene, the steric bulk of the ortho-bromo and ortho-methoxy groups would induce a significant, non-zero dihedral angle. The methoxy groups themselves often exhibit slight out-of-plane torsion, as seen in 1-Bromo-4-chloro-2,5-dimethoxybenzene, where the dihedral angle to the ring is 8.8(4)°.[1]
2. Intermolecular Interactions and Crystal Packing: The packing of these molecules in the solid state is a delicate balance of various non-covalent interactions. The insertion of nitro groups into a benzene molecule introduces the possibility of strong C-H···O hydrogen bonds, which often play a significant role in stabilizing the crystal lattice.[7] In addition to these, π-π stacking interactions between adjacent aromatic rings are a primary structural motif in many nitro-substituted benzenes.[7]
The presence of halogens introduces further complexity. Halogen atoms can participate in short, stabilizing contacts with oxygen atoms (e.g., Cl···O contacts in 1-Chloro-2-methyl-4-nitrobenzene) or other halogens.[3][4] These interactions, though weak, are directional and can collectively dictate the overall packing arrangement. For 1-Bromo-2,5-dimethoxy-3-nitrobenzene, one would anticipate a rich network of C-H···O interactions involving the nitro and methoxy oxygens, alongside potential Br···O or Br···Br contacts that guide the supramolecular assembly.
Dominant Intermolecular Interactions in Nitroaromatic Crystals
The following diagram illustrates the key non-covalent forces that govern the crystal packing of substituted nitrobenzenes.
Caption: Key intermolecular forces influencing crystal lattice formation.
Part 3: Self-Validating Experimental Protocols
The trustworthiness of crystallographic data hinges on reproducible and well-documented experimental procedures. The following protocols are designed as self-validating systems, where the quality of the outcome (purity of the compound, quality of the crystal) serves as a check on the execution of the steps.
Protocol 1: Synthesis of 1-Bromo-2,5-dimethoxy-3-nitrobenzene
Objective: To synthesize the title compound via electrophilic nitration of 1-bromo-2,5-dimethoxybenzene.
Materials:
-
1-bromo-2,5-dimethoxybenzene (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice-water bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-2,5-dimethoxybenzene in a minimal amount of DCM. Cool the flask to 0 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the starting material over 30 minutes. The internal temperature must be maintained below 5 °C. Causality: Slow, cold addition prevents overheating, which can lead to dangerous side reactions and reduced selectivity.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product. The purity should be validated by NMR spectroscopy.
Protocol 2: Single-Crystal X-ray Diffraction
Objective: To obtain high-quality diffraction data and solve the crystal structure of a synthesized compound.
Procedure:
-
Crystal Selection & Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or glass fiber using a minimal amount of paratone or cryo-oil.
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., Bruker APEX CCD) equipped with a MoKα or CuKα radiation source.
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. Causality: Low temperature minimizes atomic thermal motion, leading to higher resolution data and a more precise structure.
-
Perform an initial unit cell determination. The diffractometer software will automatically collect a few initial frames to find the lattice parameters.
-
Based on the unit cell, the software will devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. Execute the full data collection run.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l indices and their intensities).
-
Apply corrections for Lorentz factor, polarization, and absorption (e.g., using a multi-scan method like SADABS).
-
Merge equivalent reflections to produce the final dataset. The internal agreement factor (R_int) is a key indicator of data quality; a low value (< 0.05) is desirable.
-
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or Patterson methods (e.g., using SHELXT). This will provide an initial model of the molecular structure.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL).
-
Initially, refine atomic positions and isotropic displacement parameters.
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
Refine all non-hydrogen atoms anisotropically.
-
The refinement is considered complete when the R1 factor (a measure of the agreement between observed and calculated structure factors) is low (typically < 0.05 for good quality structures) and the residual electron density map is flat.
-
-
Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure the model is chemically sensible and free of errors. The final crystallographic data is typically deposited in a public database like the Cambridge Structural Database (CSD).
Conclusion
This guide demonstrates that while a direct crystallographic analysis of 1-Bromo-2,5-dimethoxy-3-nitrobenzene is pending, a robust comparative analysis of its close structural analogs provides deep insights into its expected solid-state behavior. The interplay of steric and electronic effects from the bromo, methoxy, and nitro substituents governs not only the molecular conformation, particularly the twist of the nitro group, but also the hierarchy of intermolecular interactions—from C-H···O hydrogen bonds to π-π stacking and halogen contacts—that dictate the crystal lattice. The detailed protocols provided for synthesis and X-ray analysis serve as a validated framework for researchers to produce and characterize these and other novel nitroaromatic compounds, ultimately enabling the rational design of molecules with tailored solid-state properties for advanced applications in science and medicine.
References
-
Gurbanov, A.V., et al. (2018). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 20(35), 5196-5207. [Link]
-
Krygowski, T.M., et al. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 364. [Link]
-
ResearchGate. (n.d.). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: Study from the energetic viewpoint | Request PDF. [Link]
-
Semantic Scholar. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. [Link]
-
NIST. (n.d.). 1-Bromo-2,5-dimethoxybenzene. NIST Chemistry WebBook. [Link]
-
Hunter, K.A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 140-144. [Link]
-
ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M977. [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
Sources
- 1. 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene | C8H8BrNO3 | CID 13860183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2,5-dimethoxybenzene [webbook.nist.gov]
- 3. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comprehensive Comparison Guide: Spectroscopic Validation Workflows for 1-Bromo-2,5-dimethoxy-3-nitrobenzene Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide / Technical Application Note
As a Senior Application Scientist, I frequently observe that the structural validation of highly substituted halogenated nitroaromatics is treated as a routine checklist rather than a rigorous analytical investigation. The synthesis of 1-bromo-2,5-dimethoxy-3-nitrobenzene is a prime example. This compound is a critical building block in the 1[1] and serves as a highly specialized substrate for2[2].
However, synthesizing this intermediate via electrophilic aromatic nitration yields a complex mixture of regioisomers. Relying on traditional 1D NMR to validate the exact position of the nitro group is a systemic vulnerability that can derail downstream API synthesis. This guide objectively compares traditional validation methods against an advanced, orthogonal spectroscopic workflow, providing the experimental causality and self-validating protocols required to ensure absolute data integrity.
Mechanistic Causality: The Regiochemical Challenge
During the nitration of 2-bromo-1,4-dimethoxybenzene, the highly electrophilic nitronium ion ( NO2+ ) attacks the electron-rich aromatic ring[3]. The regiochemical outcome is dictated by a fierce electronic competition: the two methoxy groups act as strong activating ortho/para directors, while the bromine atom acts as a deactivating ortho/para director.
Because of steric bulk and competing inductive effects, the reaction does not yield a single product[4]. Instead, it produces a mixture of the 3-nitro (target), 4-nitro, and potentially 6-nitro isomers, alongside trace dinitration byproducts.
The Analytical Pitfall: In 1D 1 H NMR, the target 3-nitro isomer possesses two aromatic protons meta to each other, which should theoretically appear as two doublets ( J≈2.5 Hz). The 4-nitro byproduct possesses two para protons (singlets). However, due to line broadening, subtle electronic shielding from the nitro group, and overlapping chemical shifts, these meta doublets frequently collapse into apparent singlets. If a researcher relies solely on 1D NMR, a false-positive identification of the 4-nitro isomer as the 3-nitro target is highly probable.
To resolve this ambiguity, 5 is strictly required[5].
Visualizing the Validation Workflows
Fig 1: Spectroscopic validation workflows for nitroaromatic regiochemistry comparison.
Quantitative Data & Workflow Comparison
To objectively evaluate the efficacy of these analytical strategies, we must compare the diagnostic reliability of the spectroscopic markers utilized in each workflow.
Table 1: Quantitative Spectroscopic Markers for Regioisomer Differentiation
| Analytical Technique | Target Feature | 3-Nitro Isomer (Target) | 4-Nitro Isomer (Byproduct) | Diagnostic Reliability |
| 1H NMR (400 MHz) | Aromatic Protons | Two doublets (meta, J≈2.5 Hz) | Two singlets (para) | Low/Moderate (Subject to line broadening) |
| 13C NMR (100 MHz) | C−NO2 Shift | ~142 ppm | ~138 ppm | Low (Subtle electronic differences) |
| 2D HMBC (NMR) | H-C Long-Range | H4 correlates to C2, C3, C5, C6 | H3 correlates to C1, C2, C4, C5 | High (Absolute connectivity mapping) |
| FTIR (ATR) | NO2 Asym. Stretch | ~1525 cm⁻¹ | ~1535 cm⁻¹ | Moderate (Matrix dependent) |
Table 2: Performance Comparison of Validation Workflows
| Metric | Workflow A: Traditional (1D NMR + IR) | Workflow B: Orthogonal (2D NMR + HRMS + FTIR) |
| Regiochemical Confidence | < 70% (Ambiguous) | > 99% (Definitive) |
| False Positive Rate | High (Isomeric overlap) | Near Zero |
| Elemental Validation | None | Exact mass confirms absence of dinitration |
| System Suitability | Early-stage batch screening | API intermediate release / Continuous flow prep |
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. The following protocols integrate built-in quality control checks to guarantee the integrity of the synthesized 1-bromo-2,5-dimethoxy-3-nitrobenzene.
Protocol 1: Continuous Flow Nitration (Synthesis)
By transitioning from batch to continuous flow, we can precisely control the residence time and thermal profile, effectively suppressing dinitration and oxidative demethylation[4].
-
Reagent Preparation: Prepare a nitrating mixture of concentrated HNO3 and H2SO4 (1:1.5 v/v) at 0 °C. Dissolve 2-bromo-1,4-dimethoxybenzene in anhydrous dichloromethane (DCM).
-
Reactor Equilibration: Prime the continuous flow reactor with pure DCM. Set the reactor coil temperature strictly to 15 °C to prevent thermal runaways.
-
Reaction Execution: Introduce the substrate and nitrating mixture via dual syringe pumps into a T-mixer. Set the flow rates to achieve a residence time of exactly 4.5 minutes.
-
Self-Validation Check (Inline UV-Vis): Monitor the reactor effluent using an inline UV-Vis flow cell. Do not collect the main product fraction until the absorbance profile reaches a steady state (flatline), confirming thermal and kinetic equilibrium.
-
Quenching: Direct the steady-state effluent into a stirred flask containing ice-cold saturated NaHCO3 to immediately halt the nitronium ion activity.
Protocol 2: Orthogonal Spectroscopic Cross-Validation
Once the product is isolated and recrystallized, it must undergo orthogonal validation to confirm absolute regiochemistry[6].
Step A: FTIR Functional Group Verification
-
Self-Validation Check: Before acquiring the sample spectrum, record a background scan of the empty ATR crystal. The background must be subtracted to prevent atmospheric CO2 and H2O interference[5].
-
Place the dry crystal on the ATR sensor. Acquire 32 co-added scans from 4000-400 cm⁻¹.
-
Causality: Verify the presence of the symmetric and asymmetric NO2 stretches at ~1340 and ~1515 cm⁻¹[7]. This confirms successful nitration but does not confirm the regiochemistry.
Step B: High-Resolution Mass Spectrometry (HRMS)
-
Inject the sample into an ESI-TOF mass spectrometer.
-
Causality: The molecular formula determined from the exact mass must be in agreement with the theoretical isotopic distribution for C8H8BrNO4 . This definitively proves the absence of 1-bromo-2,4-dinitrobenzene byproducts[5].
Step C: 2D NMR Regiochemical Mapping (The Definitive Test)
-
Dissolve 15 mg of the sample in 0.6 mL of CDCl3 containing 0.05% TMS as an internal standard.
-
Acquire standard 1 H and 13 C spectra.
-
Self-Validation Check: Run a 1 H- 13 C HSQC experiment to map all direct carbon-proton single bonds. This identifies which carbons are quaternary (no HSQC cross-peak).
-
Crucial Step: Acquire a 1 H- 13 C HMBC spectrum.
-
Causality: In the HMBC spectrum, look for the long-range scalar couplings ( 2J and 3J ) from the aromatic protons to the quaternary carbons. Only the 3-nitro isomer will show a specific 3J coupling from the H4 proton to the C2 carbon (bearing the methoxy group) and the C6 carbon. If the nitration occurred at the 4-position, the symmetry of the HMBC correlations would fundamentally shift. This provides the absolute, irrefutable proof of regiochemistry required for pharmaceutical development.
References
-
Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling - nih.gov - 1
-
Volume 1 Flow Chemistry – Fundamentals - dokumen.pub - 2
-
A Comparative Guide to the Spectroscopic Cross-Validation of 2,3,4,6-Tetranitroaniline and Alternative Energetic Materials - benchchem.com - 5
-
Synthesis, characterization, and analysis of nitroaromatic compounds - oregonstate.edu - 6
-
Nitration of Bromobenzene Lab - edubirdie.com - 4
-
Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid - scirp.org - 7
-
Application Notes and Protocols: Nitration of 4-Bromo-1-Ethoxybenzene - benchchem.com - 3
Sources
- 1. Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 7. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
